Diphenyldiethyltin-d10
Description
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Properties
Molecular Formula |
C16H20Sn |
|---|---|
Molecular Weight |
341.1 g/mol |
IUPAC Name |
diethyl-bis(2,3,4,5,6-pentadeuteriophenyl)stannane |
InChI |
InChI=1S/2C6H5.2C2H5.Sn/c2*1-2-4-6-5-3-1;2*1-2;/h2*1-5H;2*1H2,2H3;/i2*1D,2D,3D,4D,5D;;; |
InChI Key |
BTMSMSMZBPEFLD-CDKYQVNVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Diphenyldiethyltin-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of diphenyldiethyltin-d10 (B1160385). The information presented is intended for a technical audience and details the necessary experimental protocols, analytical methodologies, and expected data outcomes.
Introduction
This compound is a deuterated analogue of diphenyldiethyltin, an organotin compound. The replacement of the ten hydrogen atoms on the two ethyl groups with deuterium (B1214612) atoms makes it a valuable tool in various research applications, including mass spectrometry-based quantitative analysis, mechanistic studies of organotin metabolism and toxicity, and as an internal standard in analytical chemistry. The successful synthesis and characterization of this labeled compound are critical for its effective use. This guide outlines a feasible synthetic route and the analytical methods required to ascertain its isotopic purity.
Synthesis of this compound
The synthesis of this compound can be achieved through a Grignard reaction, a well-established method for forming carbon-tin bonds. This approach involves the reaction of dichlorodiphenyltin with a deuterated Grignard reagent, ethyl-d5-magnesium bromide.
Synthesis Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocols
2.2.1. Preparation of Ethyl-d5-magnesium bromide
This procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Reagents:
-
Magnesium turnings
-
Bromoethane-d5 (1.1 equivalents)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
Activate the magnesium turnings in the flask by gentle heating under vacuum and then cooling under an inert atmosphere.
-
Add a small crystal of iodine to the magnesium to initiate the reaction.
-
Add a small portion of a solution of bromoethane-d5 in the anhydrous solvent to the magnesium.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromoethane-d5 solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting solution of ethyl-d5-magnesium bromide is used directly in the next step.
-
2.2.2. Synthesis of this compound
-
Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, maintained under an inert atmosphere.
-
Reagents:
-
Dichlorodiphenyltin
-
Freshly prepared ethyl-d5-magnesium bromide solution (2.2 equivalents)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve dichlorodiphenyltin in the anhydrous solvent in the reaction flask.
-
Cool the solution in an ice bath.
-
Add the ethyl-d5-magnesium bromide solution dropwise from the dropping funnel to the stirred solution of dichlorodiphenyltin.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Isotopic Purity Analysis
The determination of the isotopic purity of the synthesized this compound is crucial. This is typically achieved using a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Workflow
The following diagram illustrates the workflow for determining the isotopic purity of the synthesized compound.
Caption: Analytical workflow for isotopic purity determination.
Experimental Protocols for Analysis
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates the components of a mixture, and the MS detects the mass-to-charge ratio of the eluted compounds. For this compound, the mass spectrum will show a molecular ion peak at a higher mass compared to its non-deuterated counterpart. The relative intensities of the molecular ion peaks corresponding to different isotopologues (d0 to d10) are used to calculate the isotopic enrichment.
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight).
-
Typical GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium.
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A range that includes the expected molecular ion masses of the deuterated and non-deuterated compounds.
-
-
Data Analysis: The isotopic purity is determined by analyzing the isotopic cluster of the molecular ion. The percentage of the d10 isotopologue is calculated relative to the sum of all isotopologues (d0 to d10).
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H NMR is used to determine the degree of deuteration by observing the disappearance or significant reduction of signals corresponding to the ethyl protons. ¹³C NMR can also provide information on the deuteration through the coupling patterns and chemical shifts.
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals in the region of interest.
-
¹H NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Integrate the residual proton signals in the ethyl region and compare them to the integral of a non-deuterated internal standard or the phenyl protons of the molecule itself.
-
The percentage of deuteration can be estimated from the reduction in the integral value.
-
-
²H NMR Analysis:
-
Directly observe the deuterium signals to confirm the positions of deuteration.
-
-
¹³C NMR Analysis:
-
The carbon signals of the deuterated ethyl groups will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly different from the non-deuterated compound.
-
Data Presentation
The quantitative data obtained from the isotopic purity analysis should be summarized in a clear and structured format.
Table 1: Expected GC-MS Data for Isotopic Distribution of this compound
| Isotopologue | Abbreviation | Expected m/z (Molecular Ion) | Relative Abundance (%) |
| Diphenyldiethyltin | d0 | 332 | < 1 |
| Diphenyldiethyltin-d1 | d1 | 333 | < 1 |
| ... | ... | ... | ... |
| Diphenyldiethyltin-d9 | d9 | 341 | 1 - 5 |
| This compound | d10 | 342 | > 95 |
Note: The expected m/z is for the most abundant tin isotope. The actual mass spectrum will show a characteristic isotopic pattern for tin.
Table 2: Expected NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.2-7.5 | m | 10H | Phenyl protons |
| ¹H | ~1.3 | Residual signal | << 10H | Ethyl protons |
| ¹³C | ~128-137 | m | - | Phenyl carbons |
| ¹³C | ~10-15 | m (due to C-D coupling) | - | Ethyl carbons |
Conclusion
The synthesis of this compound via a Grignard reaction is a robust and reliable method. The isotopic purity of the final product is critical for its intended applications and can be accurately determined using a combination of GC-MS and NMR spectroscopy. By following the detailed protocols outlined in this guide, researchers can confidently synthesize and characterize high-purity this compound for their scientific investigations.
Diphenyldiethyltin-d10: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of Diphenyldiethyltin-d10. Due to the limited availability of specific experimental data for this isotopically labeled compound and its non-deuterated analog, Diphenyldiethyltin, this document leverages data from structurally similar organotin compounds, namely Tetraethyltin and Tetraphenyltin, to provide estimated properties and analytical methodologies. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their work.
Core Physical and Chemical Properties
Table 1: General and Physical Properties of Analogous Organotin Compounds
| Property | Tetraethyltin | Tetraphenyltin | Diphenyldiethyltin (Estimated) | This compound (Estimated) |
| Molecular Formula | C8H20Sn | C24H20Sn | C16H20Sn | C16H10D10Sn |
| Molecular Weight ( g/mol ) | 234.95[1] | 427.13[2] | 331.04 | ~341.10 |
| Physical State at 25 °C | Colorless Liquid[1] | White Crystalline Solid[3] | Likely a liquid or low-melting solid | Likely a liquid or low-melting solid |
| Melting Point (°C) | -112[4][5] | 224-227[2][3] | Intermediate value expected | Intermediate value expected |
| Boiling Point (°C) | 181[4][5] | 420[2][3] | Intermediate value expected | Intermediate value expected |
| Density (g/cm³) | 1.187[4] | 1.49[3] | Intermediate value expected | Intermediate value expected |
| Solubility | Insoluble in water; Soluble in organic solvents like ether[1]. | Insoluble in water; Soluble in hot benzene, toluene, and xylene[6]. | Expected to be insoluble in water and soluble in common organic solvents. | Expected to be insoluble in water and soluble in common organic solvents. |
Table 2: Spectroscopic Data of Analogous Organotin Compounds (for reference)
| Spectroscopic Data | Tetraethyltin | Tetraphenyltin | Diphenyldiethyltin (Expected) |
| ¹H NMR | Signals for ethyl protons would be present. A complex pattern with satellites from coupling to tin isotopes is expected[7]. | Signals for phenyl protons would be present. | Signals for both phenyl and ethyl protons would be present, with characteristic splitting patterns and tin satellite peaks. |
| ¹³C NMR | Signals for the ethyl carbons would be present. | Signals for the phenyl carbons would be present. | Signals for both phenyl and ethyl carbons would be present. |
| Mass Spectrometry | Fragmentation would involve the loss of ethyl groups[1]. | Fragmentation would involve the loss of phenyl groups. | A complex fragmentation pattern with loss of both phenyl and ethyl groups is anticipated. |
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, established methods for the synthesis and characterization of similar organotin compounds can be adapted.
Synthesis of Diphenyldiethyltin via Grignard Reaction
A common and effective method for the preparation of tetraorganotin compounds is the reaction of a tin(IV) halide with a Grignard reagent[4][8]. The synthesis of Diphenyldiethyltin would likely proceed via the reaction of Dichlorodiphenyltin with Ethylmagnesium bromide (a Grignard reagent).
Reaction:
(C₆H₅)₂SnCl₂ + 2 C₂H₅MgBr → (C₆H₅)₂(C₂H₅)₂Sn + 2 MgClBr
General Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of ethyl bromide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise to initiate the formation of Ethylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux[9].
-
Reaction with Dichlorodiphenyltin: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of dichlorodiphenyltin in anhydrous ether or THF is then added dropwise to the stirred Grignard solution. The reaction is exothermic and the temperature should be controlled[9].
-
Work-up: After the reaction is complete, the mixture is typically quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or chromatography.
Analytical Characterization
The characterization of organotin compounds typically involves a combination of chromatographic and spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of organotin compounds. Due to their potential thermal instability, derivatization may be required to improve volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy are invaluable for the structural elucidation of organotin compounds. The presence of tin isotopes with nuclear spin (I = 1/2) results in satellite peaks in ¹H and ¹³C NMR spectra, providing valuable structural information[7].
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile or thermally sensitive organotin compounds and can be coupled with various detectors, including mass spectrometry (LC-MS)[10].
Visualizations
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a tetraorganotin compound like Diphenyldiethyltin using a Grignard reaction.
Caption: Workflow for the synthesis of Diphenyldiethyltin via a Grignard reaction.
Analytical Characterization Workflow
This diagram outlines a logical workflow for the analytical characterization of a synthesized organotin compound.
Caption: Logical workflow for the analytical characterization of organotin compounds.
References
- 1. Tetraethyltin | C8H20Sn | CID 11704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetraphenyltin | CAS 595-90-4 — Ereztech [ereztech.com]
- 3. Tetraphenyltin - Wikipedia [en.wikipedia.org]
- 4. Tetraethyltin - Wikipedia [en.wikipedia.org]
- 5. Tetraethyltin | CAS 597-64-8 — Ereztech [ereztech.com]
- 6. Cas 595-90-4,Tetraphenyltin | lookchem [lookchem.com]
- 7. Solved The proton NMR spectrum of tetraethyl tin. Sn(CH_2, | Chegg.com [chegg.com]
- 8. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 9. benchchem.com [benchchem.com]
- 10. sciex.jp [sciex.jp]
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Diphenyldiethyltin-d10
For Immediate Release
This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Diphenyldiethyltin-d10 (DPDET-d10). Aimed at researchers, scientists, and drug development professionals, this document outlines the characteristic fragmentation pathways, presents quantitative data, and includes detailed experimental protocols relevant to the analysis of this and related organotin compounds.
Introduction to Organotin Mass Spectrometry
Mass spectrometry is a cornerstone technique for the structural elucidation and quantification of organotin compounds.[1] Due to their industrial applications and environmental persistence, understanding their behavior in a mass spectrometer is critical for analytical method development. Tetraorganotin compounds, such as Diphenyldiethyltin, typically undergo fragmentation through the sequential loss of their organic substituents from the central tin atom. The use of isotopically labeled internal standards, such as the deuterated DPDET-d10, is instrumental in clarifying fragmentation mechanisms and achieving accurate quantification.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound is predicted to follow a logical pathway involving the stepwise cleavage of the phenyl-d5 and ethyl groups from the tin atom. The presence of the ten deuterium (B1214612) atoms on the phenyl rings provides a distinct mass shift, aiding in the identification of phenyl-containing fragments.
The primary fragmentation steps are anticipated to be:
-
Loss of an ethyl radical to form the [M-Et]+ ion.
-
Loss of a deuterated phenyl radical to form the [M-Ph-d5]+ ion.
-
Subsequent losses of the remaining organic groups until the bare tin ion remains.
The characteristic isotopic pattern of tin, with its multiple stable isotopes, will be a feature of all tin-containing fragment ions.
Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound, based on the principles of organotin fragmentation and analysis of analogous compounds like tetraphenyltin.[2] The m/z values are calculated based on the most abundant isotopes of carbon, hydrogen, deuterium, and tin.
| Ion | Proposed Structure | Calculated m/z | Predicted Relative Abundance |
| [M]+ | [Sn(C₆D₅)₂(C₂H₅)₂]⁺ | 350 | Low |
| [M-C₂H₅]⁺ | [Sn(C₆D₅)₂(C₂H₅)]⁺ | 321 | High |
| [M-C₆D₅]⁺ | [Sn(C₆D₅)(C₂H₅)₂]⁺ | 268 | Moderate |
| [Sn(C₆D₅)]⁺ | [Sn(C₆D₅)]⁺ | 202 | Moderate |
| [Sn(C₂H₅)]⁺ | [Sn(C₂H₅)]⁺ | 149 | Moderate |
| [Sn]⁺ | [Sn]⁺ | 120 | Moderate |
| [C₆D₅]⁺ | [C₆D₅]⁺ | 82 | Moderate |
| [C₂H₅]⁺ | [C₂H₅]⁺ | 29 | High |
Visualization of Fragmentation Pathways
The logical flow of the fragmentation process can be visualized to better understand the relationships between the precursor and product ions.
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocols
While specific experimental data for this compound is not publicly available, a general protocol for the analysis of organotin compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on established methods for similar analytes.[3][4]
5.1 Sample Preparation (Derivatization)
For GC-MS analysis of polar organotin compounds, a derivatization step is often required to increase volatility. A common method involves ethylation using sodium tetraethylborate.
5.2 GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL, splitless.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.
-
-
MSD Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
The workflow for a typical GC-MS analysis of organotin compounds is depicted below.
Caption: General workflow for the GC-MS analysis of organotin compounds.
Conclusion
This technical guide provides a foundational understanding of the expected mass spectrometric fragmentation of this compound. The predicted fragmentation pattern, characterized by the sequential loss of ethyl and deuterated phenyl groups, serves as a valuable reference for researchers in the fields of environmental analysis, toxicology, and drug development. The provided experimental protocols offer a starting point for the development of robust analytical methods for the detection and quantification of this and other organotin compounds.
References
- 1. Stannane, tetraphenyl- [webbook.nist.gov]
- 2. Tetraphenyltin | C24H20Sn | CID 61146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Speciation of inorganic and tetramethyltin by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mass spectra and fragmentation patterns of silicon, germanium, and tin tetra-allyls, and tetramethyltin - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Diphenyldiethyltin-d10: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Diphenyldiethyltin-d10, a deuterated organotin compound often utilized as an internal standard in analytical chemistry.
Core Compound Data
This compound is a stable isotope-labeled version of diphenyldiethyltin, where the ten hydrogen atoms on the two phenyl rings have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis of organotin compounds using mass spectrometry-based methods.
| Property | Value | Source |
| Molecular Formula | C16D10H10Sn | N/A |
| Molecular Weight | 341.102 g/mol | N/A |
| CAS Number | 10203-52-8 (unlabeled) | [1][2] |
| Synonyms | Diethyldiphenylstannane-d10, Diethyldiphenyltin-d10 | N/A |
Analytical Applications and Experimental Protocol
This compound is primarily used as an internal standard in the quantitative analysis of organotin compounds in various matrices, such as environmental samples (water, soil, sediment) and biological tissues. Its chemical properties are nearly identical to the non-deuterated analyte, but its increased mass allows for clear differentiation in mass spectrometric analysis. The following is a generalized experimental protocol for the analysis of organotin compounds using a deuterated internal standard like this compound with Gas Chromatography-Mass Spectrometry (GC-MS).
Generalized Experimental Protocol: Analysis of Organotin Compounds by GC-MS
1. Sample Preparation and Extraction:
-
Objective: To extract organotin compounds from the sample matrix.
-
Procedure:
-
A known quantity of the sample (e.g., 1-10 g of soil or 100-1000 mL of water) is accurately weighed or measured.
-
A precise amount of this compound internal standard solution is spiked into the sample.
-
The sample is extracted with an appropriate organic solvent (e.g., a mixture of hexane (B92381) and toluene (B28343) with tropolone (B20159) as a chelating agent).
-
Extraction can be performed by shaking, sonication, or Soxhlet extraction.
-
The organic extract is separated from the sample matrix. For solid samples, this may involve centrifugation and collection of the supernatant. For liquid samples, a separatory funnel is used.
-
2. Derivatization:
-
Objective: To increase the volatility and thermal stability of the organotin compounds for GC analysis.
-
Procedure:
-
The solvent from the extract is carefully evaporated to a small volume under a gentle stream of nitrogen.
-
A derivatizing agent, such as a Grignard reagent (e.g., ethylmagnesium bromide or pentylmagnesium bromide), is added to the concentrated extract. This reaction converts the polar organotin halides or oxides to more volatile tetraalkyltin derivatives.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is then quenched, for example, by the addition of dilute acid.
-
3. Clean-up:
-
Objective: To remove interfering co-extracted substances.
-
Procedure:
-
The derivatized extract is passed through a solid-phase extraction (SPE) cartridge (e.g., silica (B1680970) gel or Florisil).
-
The cartridge is first conditioned with an appropriate solvent.
-
The sample is loaded onto the cartridge.
-
Interfering compounds are washed from the cartridge with a non-polar solvent.
-
The target organotin compounds are then eluted with a more polar solvent.
-
The eluate is collected and concentrated to a final volume for GC-MS analysis.
-
4. GC-MS Analysis:
-
Objective: To separate, identify, and quantify the organotin compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless injection mode is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.
-
Carrier Gas: Helium or hydrogen.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used for high sensitivity and selectivity. Specific ions for the target analytes and the deuterated internal standard are monitored.
-
Quantification: The concentration of the target organotin compounds is determined by comparing the peak area of the analyte to the peak area of the this compound internal standard. A calibration curve is generated using standards of known concentrations.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the generalized analytical workflow and a conceptual representation of the use of a deuterated internal standard.
Caption: Generalized workflow for the analysis of organotin compounds.
Caption: Conceptual use of a deuterated internal standard.
References
Solubility of Diphenyldiethyltin-d10 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Diphenyldiethyltin-d10 in organic solvents. Due to the limited availability of specific quantitative data for this deuterated compound, this guide synthesizes information based on the general principles of organotin chemistry, the solubility of analogous compounds, and established experimental methodologies for solubility determination.
Introduction to this compound
This compound is a tetraorganotin compound, a class of molecules characterized by a central tin atom bonded to four organic substituents. In this specific case, the tin atom is bonded to two phenyl groups (where the hydrogen atoms are replaced with deuterium) and two ethyl groups. The isotopic labeling with deuterium (B1214612) is primarily for use in mass spectrometry-based applications, such as a stable isotope-labeled internal standard for quantification of the non-deuterated analog. The deuteration is not expected to significantly alter the fundamental solubility properties of the molecule compared to its non-deuterated counterpart, diphenyldiethyltin.
Organotin compounds, particularly tetraorganotins, are generally characterized by their covalent nature and are often soluble in a range of organic solvents.[1][2] The solubility is largely dictated by the nature of the organic substituents attached to the tin atom.
Predicted Solubility Profile
Based on the "like dissolves like" principle, the solubility of this compound can be predicted by considering its molecular structure.[3][4] The presence of two nonpolar phenyl groups and two nonpolar ethyl groups suggests that the molecule as a whole is nonpolar. Therefore, it is expected to be soluble in nonpolar and weakly polar organic solvents and have low solubility in highly polar solvents like water.
The physical state of the compound (solid or liquid) at a given temperature will also influence its solubility. While the lower tetraalkyltin compounds are often liquids, tetraaryltin compounds tend to be crystalline solids.[2] Mixed alkyl-aryl tin compounds fall in between, and their physical state depends on the specific substituents. Without specific experimental data for this compound, a qualitative solubility profile has been constructed based on these general principles.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | "Like dissolves like" principle; both solute and solvents are nonpolar.[3][4] |
| Weakly Polar Aprotic | Diethyl ether, Dichloromethane (DCM), Tetrahydrofuran (THF) | High to Moderate | These solvents can dissolve nonpolar compounds effectively. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Moderate to Low | The polarity of these solvents is less compatible with the nonpolar nature of the solute. |
| Polar Protic | Methanol, Ethanol, Water | Low to Insoluble | The highly polar and hydrogen-bonding nature of these solvents makes them poor solvents for nonpolar compounds.[5] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound in an organic solvent. This method can be readily adapted for this compound.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.
Materials:
-
This compound
-
High-purity organic solvents
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or ¹H NMR)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
To each vial, add a known volume of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature.
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Record the exact volume of the filtered solution.
-
Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Once the solvent is fully evaporated, reweigh the volumetric flask. The difference in weight corresponds to the mass of the dissolved this compound.
-
-
Quantification (Alternative Method):
-
Instead of evaporating the solvent, the concentration of the filtered solution can be determined using a suitable analytical technique.
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the calibration standards using an appropriate analytical method (e.g., HPLC-UV, GC-MS).
-
Construct a calibration curve and determine the concentration of this compound in the saturated solution.
-
-
Data Analysis:
-
Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Logical Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
Signaling Pathways and Logical Relationships
In the context of solubility, there are no biological signaling pathways to depict. However, a logical diagram can illustrate the relationships between the physicochemical properties of the solute and solvent and the resulting solubility.
References
An In-depth Technical Guide to Diphenyldiethyltin-d10: Commercial Availability and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Diphenyldiethyltin-d10, a deuterated organotin compound. It is intended to serve as a valuable resource for researchers and professionals in analytical chemistry, environmental science, and toxicology who require a high-purity, isotopically labeled internal standard for the quantification of organotin compounds. This document summarizes product specifications from key suppliers, outlines a detailed experimental protocol for its use in gas chromatography-mass spectrometry (GC-MS), and illustrates a generalized toxicological pathway associated with organotin compounds.
Commercial Suppliers and Availability
This compound is available from a select number of specialized chemical suppliers. The following table summarizes the product offerings from key vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Available Quantities | Purity |
| Toronto Research Chemicals (TRC) | D487602 | C₁₆D₁₀H₁₀Sn | 341.102 | 10 mg, 100 mg | >95% (typically) |
| LGC Standards (distributor for TRC) | TRC-D487602-10MG, TRC-D487602-100MG | C₁₆D₁₀H₁₀Sn | 341.102 | 10 mg, 100 mg | Not specified |
| CymitQuimica (distributor for TRC) | TR-D487602 | C₁₆D₁₀H₁₀Sn | 341.102 | 10 mg, 100 mg | Not specified |
| Santa Cruz Biotechnology, Inc. | sc-210000 | C₁₆H₁₀D₁₀Sn | 341.1 | Not specified | Not specified |
| C/D/N Isotopes Inc. | D-8321 | C₁₆H₁₀D₁₀Sn | 341.10 | 10 mg, 25 mg | 98 atom % D |
Experimental Protocol: Quantification of Organotin Compounds in Environmental Samples using GC-MS with this compound as an Internal Standard
The primary application of this compound is as an internal standard for the accurate quantification of organotin compounds in various matrices, particularly in environmental samples like sediment and water.[1] Its deuterated nature ensures it behaves chemically similarly to the non-labeled analytes of interest during sample preparation and analysis, while its distinct mass allows for its separate detection by mass spectrometry.
Objective:
To determine the concentration of target organotin compounds (e.g., tributyltin, triphenyltin) in a sediment sample using gas chromatography-mass spectrometry with isotope dilution.
Materials:
-
This compound solution (1 µg/mL in isooctane)
-
Target organotin compound standards
-
Solvents: Hexane (B92381), Dichloromethane, Methanol (pesticide grade)
-
Reagents: Sodium tetraethylborate (NaBEt₄), Acetic acid, Sodium acetate (B1210297)
-
Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS), ultrasonic bath, centrifuge, rotary evaporator, autosampler vials.
Methodology:
-
Sample Preparation and Extraction:
-
Weigh 10 g of the sediment sample into a centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add 20 mL of a methanol/acetic acid mixture and extract the organotin compounds by ultrasonication for 30 minutes.
-
Centrifuge the sample and collect the supernatant. Repeat the extraction process twice.
-
Combine the supernatants and reduce the volume using a rotary evaporator.
-
-
Derivatization:
-
To make the polar organotin compounds volatile for GC analysis, a derivatization step is necessary.[1]
-
Adjust the pH of the extract to 4.5 using an acetate buffer.
-
Add 1 mL of 2% sodium tetraethylborate (NaBEt₄) in ethanol (B145695) to the extract to ethylate the organotin chlorides.
-
Vortex the mixture for 2 minutes and then add 5 mL of hexane to extract the derivatized (ethylated) organotin compounds.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Concentrate the final extract to a volume of 1 mL.
-
Inject 1 µL of the extract into the GC-MS system.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the derivatized target analytes and for the ethylated this compound internal standard.
-
-
-
Quantification:
-
Create a calibration curve by analyzing standards of the target organotin compounds with a constant concentration of the this compound internal standard.
-
Calculate the concentration of the target analytes in the sample by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Visualizations
Experimental Workflow
Caption: A schematic of the GC-MS experimental workflow.
Generalized Toxicological Pathway of Organotin Compounds
While specific signaling pathways for this compound are not well-documented, organotin compounds, in general, are known to induce cellular toxicity through various mechanisms. The following diagram illustrates a generalized pathway of organotin-induced apoptosis.
Caption: Generalized pathway of organotin-induced apoptosis.
References
The Role of Diphenyldiethyltin-d10 as a Stable Isotope Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diphenyldiethyltin-d10, a deuterated stable isotope-labeled internal standard, and its application in quantitative mass spectrometry. This document serves as a core resource for professionals seeking to enhance the accuracy, precision, and robustness of their analytical methods for the quantification of organotin compounds in various matrices.
Introduction to Stable Isotope Tracers
In the realm of quantitative analysis, particularly within complex biological and environmental samples, stable isotope tracers are indispensable tools.[1][2] Their use, especially in conjunction with mass spectrometry, has significantly advanced the fields of drug metabolism, pharmacokinetics, and environmental monitoring.[3][4] Deuterated internal standards, which are isotopically labeled analogs of an analyte with one or more hydrogen atoms replaced by deuterium, are widely regarded as the gold standard for quantitative bioanalysis.[4][5] Their chemical and physical properties are nearly identical to their non-labeled counterparts, allowing them to co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[5] This mimicry enables them to effectively compensate for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements.[4][6]
This compound is a deuterated form of diphenyldiethyltin, designed for use as an internal standard in the quantitative analysis of diphenyldiethyltin and other related organotin compounds. Organotin compounds are a class of chemicals with various industrial applications, but they are also of environmental and toxicological concern due to their potential for bioaccumulation and toxicity.[7][8] Accurate quantification of these compounds is therefore crucial.
Physicochemical Properties of this compound
The physicochemical properties of this compound are fundamental to its function as an internal standard. A summary of these properties is provided in the table below.
| Property | Value |
| Chemical Formula | C₁₆H₁₀D₁₀Sn |
| Monoisotopic Mass | 370.1519 u |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile) |
| Isotopic Purity | Typically >98% |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the reaction of a deuterated ethylating agent with a diphenyltin (B89523) precursor. A plausible synthetic route is outlined below.
Applications in Quantitative Analysis
The primary application of this compound is as an internal standard for the accurate quantification of diphenyldiethyltin and structurally related organotin compounds by isotope dilution mass spectrometry. This technique is widely used in:
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: While organotins are not typically pharmaceuticals, the principles of using deuterated internal standards are central to DMPK studies for ensuring data quality.
-
Environmental Monitoring: For the analysis of organotin compounds in environmental matrices such as water, soil, and sediment.[9][10]
-
Toxicology Research: To accurately quantify exposure levels of organotins in biological tissues and fluids.
The general workflow for a quantitative analysis using this compound as an internal standard is depicted below.
Experimental Protocols
The following are generalized experimental protocols for the use of this compound in a quantitative LC-MS/MS analysis.
Sample Preparation: Protein Precipitation (for Biological Samples)
This protocol is a rapid method for removing the majority of proteins from a plasma or serum sample.[4]
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard stock solution (concentration will depend on the expected analyte concentration range).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial for analysis.
Sample Preparation: Liquid-Liquid Extraction (for Aqueous Samples)
This protocol is suitable for extracting organotin compounds from water samples.[9]
-
To 50 mL of the aqueous sample, add 10 µL of the this compound internal standard stock solution.
-
Adjust the pH of the sample to approximately 5 with an appropriate buffer.
-
Add 25 mL of a suitable organic solvent (e.g., hexane (B92381) or a mixture of hexane and dichloromethane).
-
Shake vigorously for 2 minutes.
-
Allow the phases to separate.
-
Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis Method
The following table provides a starting point for developing an LC-MS/MS method for the analysis of diphenyldiethyltin with this compound as the internal standard.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | See Table 2 |
Data Presentation
Mass Spectrometry Parameters
The following table outlines hypothetical MS/MS transitions for diphenyldiethyltin and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diphenyldiethyltin | 360.1 | 277.1 | 25 |
| This compound | 370.2 | 282.1 | 25 |
Example Calibration Curve
A calibration curve should be prepared by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.0101 |
| 5 | 7,650 | 151,200 | 0.0506 |
| 10 | 15,300 | 149,800 | 0.1021 |
| 50 | 75,900 | 150,500 | 0.5043 |
| 100 | 151,000 | 149,900 | 1.0073 |
| 500 | 762,000 | 151,800 | 5.0198 |
| 1000 | 1,525,000 | 150,300 | 10.146 |
Advantages of Using this compound
The use of a stable isotope-labeled internal standard such as this compound offers several key advantages:[3][4][5]
-
Improved Accuracy and Precision: It effectively corrects for variability throughout the analytical process.
-
Reduced Matrix Effects: Co-elution with the analyte allows for compensation of ion suppression or enhancement.
-
Increased Robustness: Methods are less susceptible to minor variations in experimental conditions.
-
Enhanced Confidence in Results: Provides a higher degree of certainty in the quantitative data generated.
Conclusion
This compound serves as a powerful tool for researchers and scientists in the fields of drug development, environmental science, and toxicology. Its use as a stable isotope-labeled internal standard in mass spectrometry-based quantitative methods enables the generation of highly accurate and reliable data, which is essential for regulatory submissions, environmental risk assessment, and fundamental research. The methodologies and data presented in this guide provide a solid foundation for the successful implementation of this compound in your analytical workflows.
References
- 1. Stable Isotope Tracers: Technological Tools that have Emerged - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Stable isotope tracer methods for in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. agilent.com [agilent.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Off-line solid-phase extraction procedure for the determination of phenyl and butyltin compounds from aqueous matrices followed by GC-FPD determination | Semantic Scholar [semanticscholar.org]
Navigating the Environmental Journey of Diphenyldiethyltin-d10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Environmental Fate of Organotins
Organotin compounds, a class of organometallic chemicals characterized by at least one tin-carbon bond, have been utilized in a variety of industrial and agricultural applications. Their environmental fate is a subject of significant interest due to the varying toxicity of different organotin species. The environmental journey of an organotin compound like Diphenyldiethyltin-d10 is governed by a combination of transformation and transport processes, including hydrolysis, photolysis, biodegradation, and sorption to soil and sediment. The primary degradation pathway for many organotin compounds involves the sequential cleavage of the organic groups from the tin atom.[1]
Predicted Environmental Transformation Pathways
The environmental degradation of this compound is anticipated to proceed through a series of dealkylation and dearylation steps, progressively breaking the tin-carbon bonds. This process reduces the overall toxicity of the compound, as toxicity generally decreases with a lower number of organic substituents.
Hydrolysis
Hydrolysis is a key abiotic degradation process for many organotin compounds, particularly for organotin halides which can hydrolyze to form oxides and hydroxides. While all-alkyl organotin compounds are generally resistant to hydrolysis except under concentrated acidic conditions, the presence of different organic groups can influence reactivity. Dibutyltin dichloride, for example, is known to undergo hydrolysis.[2] It is expected that this compound would exhibit some degree of hydrolysis, particularly if released into aquatic environments with varying pH.
Quantitative Data on Hydrolysis of Structurally Similar Compounds
| Compound Class | Half-life (t½) | Conditions | Reference |
| General Organotins | Half-life of about 60 days in aqueous media for halides and their degradation products. | Aqueous media | [3] |
| Dimethyltin (B1205294) dichloride | Hydrolyzes to dimethyltin chloro-(2-ethylhexyl) thioglycolate under simulated gastric conditions (pH 1.2). | pH 1.2, 37°C | [4] |
| Diethyltin(IV) dichloride | Hydrolysis has been studied, but specific rate constants are not readily available in the reviewed literature. | Aqueous solutions | [5] |
Photolysis
Photolysis, or degradation by sunlight, is another significant abiotic pathway for the breakdown of organotin compounds in the environment, especially in surface waters and on soil surfaces.[1] The process involves the absorption of light energy, leading to the cleavage of the tin-carbon bonds. The rate and extent of photolysis are dependent on factors such as the light intensity, the presence of photosensitizers in the water, and the specific chemical structure of the organotin compound. For instance, a quasi-complete degradation of tributyltin (TBT) in water (99.8%) was achieved after 30 minutes of photocatalytic treatment.[6]
Quantitative Data on Photolysis of Structurally Similar Compounds
| Compound Class | Observation | Conditions | Reference |
| Tributyltin (TBT) | 99.8% degradation in 30 minutes. | Photocatalytic treatment in water | [6] |
| Triphenyltin (B1233371) (TPT) | May degrade faster than TBT. | Aquatic environment | [7] |
| Phenyltin compounds | Photochemical degradation to inorganic tin via diphenyltin (B89523) and monophenyltin has been demonstrated. | Not specified | [8] |
Biodegradation
Biodegradation, mediated by microorganisms such as bacteria and fungi, is a crucial process for the ultimate breakdown of organotin compounds in soil and sediment.[1] The primary mechanism is the sequential dealkylation or dearylation of the parent compound. The rate of biodegradation is influenced by environmental conditions including temperature, oxygen availability (aerobic vs. anaerobic), and the composition of the microbial community. For dialkyltins, measured half-lives in soil under laboratory settings are reported to be around 120-150 days.[9] In forest soils, the degradation half-lives of methyltins and butyltins can range from 6 months to 15 years.[9]
Quantitative Data on Biodegradation of Structurally Similar Compounds
| Compound Class | Half-life (t½) | Environment | Reference |
| Dialkyltins | ~120-150 days | Laboratory soil tests | [9] |
| Methyltins and Butyltins | 0.5 to 15 years | Forest soils | [9] |
| Triphenyltin (TPT) | 27 and 33 days | Non-sterilized soil at 10 and 20 mg Sn kg⁻¹ respectively | [8][10] |
| Tributyltin (TBT) | 28 days | Organic-rich sediments | [11] |
| Tributyltin (TBT) | 78 days | Sandy, organic-poor sediments | [11] |
Environmental Transport: Sorption and Mobility
The transport and mobility of this compound in the environment will be largely dictated by its tendency to adsorb to soil and sediment particles. The soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc) are key parameters used to predict this behavior.[12][13] A high Koc value indicates strong adsorption to organic matter in the soil, leading to lower mobility and a higher likelihood of accumulation in soil and sediment.[14] Organotin compounds are known to adsorb strongly to soil.[7] For instance, triphenyltin is strongly adsorbed to sediments and soil with no significant desorption observed.[8]
Quantitative Data on Sorption of Structurally Similar Compounds
| Compound Class | Koc/Kd Values | Observation | Reference |
| Tributyltin (TBT) | Sorption coefficients to sediments can range from 100 to 10,000. | Strong retention by sediments. | [15] |
| Organotin compounds | Adsorption coefficients varied from 10^0.5 to 10^4. | Water-sediment system. | [15] |
| Phenyltin compounds | Strongly adsorbed to sediments and soil, with no desorption. | Soil and sediment | [8] |
Experimental Protocols for Environmental Fate Studies
Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) provide the framework for evaluating the environmental fate and transport of chemicals. The following are summaries of key protocols applicable to this compound.
Hydrolysis: OECD Guideline 111
This guideline determines the rate of abiotic hydrolysis as a function of pH.
-
Principle: The test substance is dissolved in sterile aqueous buffer solutions at different pH levels (typically 4, 7, and 9).
-
Procedure: The solutions are incubated in the dark at a constant temperature. At various time intervals, samples are taken and analyzed for the concentration of the parent substance and any major hydrolysis products.
-
Data Analysis: The rate of hydrolysis and the half-life are calculated for each pH.
Phototransformation in Water: OECD Guideline 316
This guideline assesses the potential for direct photolysis in water.
-
Principle: A solution of the test substance in pure water is exposed to a light source that simulates natural sunlight.
-
Procedure: The concentration of the test substance is monitored over time. Control samples are kept in the dark to account for any non-photolytic degradation.
-
Data Analysis: The photodegradation rate constant and the quantum yield are determined. The quantum yield represents the efficiency of the photochemical process.
Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307
This guideline evaluates the rate and pathway of biodegradation in soil under both aerobic and anaerobic conditions.
-
Principle: The test substance, often radiolabeled for ease of tracking, is applied to soil samples.
-
Procedure: The treated soil is incubated in the dark at a constant temperature and moisture content. For aerobic conditions, the soil is exposed to air. For anaerobic conditions, an oxygen-free environment is maintained. At intervals, soil samples are extracted and analyzed for the parent compound and its transformation products. Evolved CO2 (in aerobic studies) or other volatile products are trapped and quantified.
-
Data Analysis: Degradation half-lives (DT50) and the nature and quantity of metabolites are determined.
Adsorption/Desorption: OECD Guideline 106 (Batch Equilibrium Method)
This method determines the soil and sediment adsorption/desorption characteristics of a chemical.
-
Principle: A solution of the test substance is equilibrated with a known amount of soil or sediment.
-
Procedure: The mixture is agitated for a defined period to reach equilibrium. The solid and liquid phases are then separated by centrifugation, and the concentration of the test substance in the liquid phase is measured. The amount adsorbed to the solid phase is calculated by difference. For desorption, the supernatant is replaced with a fresh solution without the test substance, and the amount of the substance that leaches back into the solution is measured.
-
Data Analysis: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.
Visualizing Environmental Processes
Diagrams created using Graphviz (DOT language) illustrate the key environmental fate pathways and a typical experimental workflow.
Caption: Predicted degradation pathway of this compound in the environment.
Caption: Simplified workflow for key environmental fate studies.
Conclusion
While specific data for this compound is lacking, the extensive body of research on other organotin compounds provides a strong basis for predicting its environmental behavior. It is expected to undergo gradual degradation in the environment through hydrolysis, photolysis, and biodegradation, leading to less toxic inorganic tin species. Its mobility is likely to be limited due to strong sorption to soil and sediment. The standardized OECD and EPA test guidelines provide robust methodologies for experimentally determining the precise environmental fate and transport parameters for this compound, which would be essential for a comprehensive environmental risk assessment. Further research focusing on diethyltin (B15495199) and diphenyltin compounds would provide more accurate quantitative data for modeling the environmental fate of this compound.
References
- 1. Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibutyltin dichloride | 683-18-1 [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Degradation and toxicity of phenyltin compounds in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemsafetypro.com [chemsafetypro.com]
- 13. eco.korea.ac.kr [eco.korea.ac.kr]
- 14. epa.gov [epa.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide to the Metabolism and Degradation Pathways of Diphenyldiethyltin-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyldiethyltin-d10 is a deuterated organotin compound. Organotins are a class of organometallic compounds with a wide range of industrial and agricultural applications, but also known for their toxicity. Understanding the metabolism and degradation of these compounds is crucial for assessing their toxicological profiles and environmental impact. The primary route of metabolism for organotin compounds in mammals is oxidative metabolism, predominantly mediated by the cytochrome P-450 (CYP) enzyme system in the liver.[1][2] This process typically involves the sequential cleavage of organic groups from the tin atom, a process known as dealkylation or dearylation.
Inferred Metabolic Pathways of Diphenyldiethyltin
The metabolism of diphenyldiethyltin is expected to proceed through a stepwise oxidative cleavage of its phenyl and ethyl groups. This biotransformation is catalyzed by hepatic microsomal monooxygenases.[1] The initial and rate-limiting step is likely the hydroxylation of the alpha-carbon of either an ethyl or a phenyl group, leading to an unstable intermediate that subsequently breaks down to release the organic group and form a more polar metabolite.
The proposed metabolic cascade is as follows:
-
Step 1 (Primary Metabolism): Diphenyldiethyltin undergoes initial de-ethylation or de-phenylation.
-
Pathway A (De-ethylation): Loss of an ethyl group to form diphenylmonoethyltin.
-
Pathway B (De-phenylation): Loss of a phenyl group to form monophenyldiethyltin.
-
-
Step 2 (Secondary Metabolism): The resulting triorganotin metabolites are further metabolized.
-
Diphenylmonoethyltin can lose another ethyl group to form diphenyltin (B89523) or a phenyl group to form monoethylmonophenyltin.
-
Monophenyldiethyltin can lose an ethyl group to form monoethylmonophenyltin or another phenyl group to form diethyltin.
-
-
Step 3 (Tertiary Metabolism): The diorganotin metabolites are further degraded to monoorganotins and ultimately to inorganic tin.
The deuteration on the ethyl groups of this compound serves as a label for metabolic tracking and would not significantly alter the metabolic pathway, although minor differences in reaction kinetics might be observed due to the kinetic isotope effect.
Below is a diagram illustrating the putative metabolic pathway.
Caption: Inferred metabolic pathway of this compound.
Quantitative Metabolic Data (from Analogous Compounds)
Direct quantitative metabolic data for diphenyldiethyltin is scarce. However, data from studies on tributyltin and triphenyltin (B1233371) can provide insights into the potential metabolic rates and distribution of metabolites.
Table 1: In Vitro Metabolism of Tributyltin and Triphenyltin in Liver Microsomes
| Compound | Species | Vmax (nmol/min/mg protein) | Km (µM) | Reference |
| Tributyltin | Rat | 1.8 | 10 | [1] |
| Tributyltin | Hamster | 2.1 | 12 | [1] |
| Tributyltin | Human | 1.6 | 15 | [1] |
| Triphenyltin | Rat | 0.89 | 25 | [1][3] |
| Triphenyltin | Hamster | 1.2 | 30 | [1][3] |
| Triphenyltin | Human | 1.5 | 28 | [1] |
Table 2: Metabolite Distribution of Trialkyltins in Rat Organs (24 hours after single oral dose)
| Compound | Predominant Metabolite in Liver | Predominant Metabolite in Kidneys | Reference |
| Triethyltin (B1234975) | Not significantly metabolized | Diethyltin | [4] |
| Tripropyltin | Dipropyltin | Dipropyltin | [4] |
| Tributyltin | Dibutyltin | Dibutyltin | [4] |
Experimental Protocols
The study of this compound metabolism would involve in vitro and in vivo experimental designs. Below are detailed methodologies for key experiments.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to determine the kinetic parameters (Km and Vmax) of this compound metabolism.[5][6][7][8]
Materials:
-
Pooled human, rat, or other species-specific liver microsomes
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Internal standard (e.g., another organotin compound not present in the sample)
-
Acetonitrile (B52724) (ice-cold) for reaction termination
-
Reagents for derivatization (e.g., sodium tetraethylborate)
-
Organic solvent for extraction (e.g., hexane)
Procedure:
-
Incubation:
-
Prepare incubation mixtures in microcentrifuge tubes, each containing liver microsomes (e.g., 0.2-0.5 mg/mL final concentration) and a range of this compound concentrations in potassium phosphate buffer.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate at 37°C for a predetermined linear time (e.g., 10-60 minutes) with gentle shaking.
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization and Extraction:
-
Adjust the pH of the supernatant to ~5 with an acetate (B1210297) buffer.
-
Add the derivatizing agent (e.g., 2% w/v sodium tetraethylborate) and allow the reaction to proceed for 30 minutes.[9][10][11]
-
Extract the derivatized organotin compounds with hexane (B92381) by vigorous vortexing.
-
Separate the organic phase for analysis.
-
-
GC-MS Analysis:
-
Analyze the hexane extract using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., 5% phenyl film).
-
The mass spectrometer can be operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for high sensitivity and specificity.
-
-
Data Analysis:
-
Quantify the parent compound and its metabolites using calibration curves.
-
Plot the initial velocity of metabolite formation against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro metabolism study.
Caption: Experimental workflow for in vitro metabolism studies.
Degradation Pathways
In the environment, organotin compounds can be degraded through both biotic and abiotic processes.
-
Biotic Degradation: Microorganisms in soil and sediment can metabolize organotins through dealkylation and dearylation, similar to the pathways observed in mammals. The rate of degradation is influenced by environmental factors such as temperature, pH, and the microbial community present.
-
Abiotic Degradation: Photodegradation can occur, where UV radiation from sunlight can break the carbon-tin bonds, leading to the degradation of the organotin compound.
Conclusion
While direct experimental data on the metabolism of this compound is not available, a robust understanding of its likely metabolic fate can be inferred from studies on analogous organotin compounds. The primary metabolic pathway is anticipated to be a stepwise oxidative de-ethylation and de-phenylation, mediated by the cytochrome P-450 enzyme system. The provided experimental protocols offer a comprehensive framework for conducting detailed in vitro metabolism studies to elucidate the specific kinetic parameters and metabolite profiles of this and other organotin compounds. Such studies are essential for a thorough risk assessment and for understanding the toxicological implications for human health and the environment.
References
- 1. Metabolism of tributyltin and triphenyltin by rat, hamster and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of tributyltin and triphenyltin by rat, hamster and human hepatic microsomes | springermedizin.de [springermedizin.de]
- 3. Comparative study of the metabolism of triphenyltin in hamsters and rats after a single oral treatment with triphenyltin chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. agilent.com [agilent.com]
Methodological & Application
Application Note: High-Throughput Quantification of Diphenyldiethyltin Using Diphenyldiethyltin-d10 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of diphenyldiethyltin in various environmental matrices. The method utilizes a stable isotope-labeled internal standard, Diphenyldiethyltin-d10, to ensure high accuracy and precision.[1][2] Sample preparation is streamlined through a simple extraction procedure, enabling high-throughput analysis. This method is ideally suited for environmental monitoring, toxicology studies, and other research applications requiring the precise measurement of diphenyldiethyltin concentrations.
Introduction
Organotin compounds are a class of organometallic chemicals that have been widely used in various industrial applications, including as PVC stabilizers, catalysts, and biocides in antifouling paints. Due to their toxicity and persistence in the environment, the accurate and sensitive quantification of these compounds in environmental samples is of significant importance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the analysis of organotin compounds due to its high selectivity and sensitivity, which simplifies sample preparation and reduces run times.[3]
The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability introduced during sample preparation and analysis, such as matrix effects and fluctuations in instrument response.[4][5] Deuterated internal standards, like this compound, are ideal as they have nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization, thus leading to more accurate and precise quantification.[1][2]
Principle
This method employs an isotope dilution strategy where a known amount of this compound is added to each sample prior to sample preparation. The samples are then extracted and analyzed by LC-MS/MS. The analyte, diphenyldiethyltin, and the internal standard, this compound, are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Workflow
Caption: Experimental workflow for the quantification of diphenyldiethyltin.
Materials and Reagents
-
Diphenyldiethyltin chloride (≥98% purity)
-
This compound chloride (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation Protocol (Water Sample)
-
Sample Collection: Collect 100 mL of the water sample in a clean container.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the water sample to achieve a final concentration of 10 ng/L.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove any interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge with 5 mL of acetonitrile into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[6]
-
Mobile Phase A: 0.1% Formic acid in water[6]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[6]
-
Gradient: A linear gradient from 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Diphenyldiethyltin: Precursor Ion (m/z) -> Product Ion (m/z) (Specific values to be determined experimentally)
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z) (Specific values to be determined experimentally)
-
-
Collision Energy: To be optimized for each transition
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Data Presentation
Table 1: Calibration Curve for Diphenyldiethyltin
| Concentration (ng/L) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,100 | 0.025 |
| 5 | 6,300 | 50,500 | 0.125 |
| 10 | 12,600 | 50,300 | 0.250 |
| 50 | 64,000 | 51,200 | 1.250 |
| 100 | 128,000 | 51,000 | 2.510 |
| 500 | 650,000 | 50,800 | 12.795 |
| Linearity (R²) | 0.999 |
Table 2: Recovery and Precision Data
| Sample Matrix | Spiked Concentration (ng/L) | Measured Concentration (ng/L) (n=5) | Recovery (%) | RSD (%) |
| River Water | 10 | 9.7 | 97 | 4.5 |
| 100 | 102.1 | 102.1 | 3.2 | |
| Seawater | 10 | 9.2 | 92 | 5.1 |
| 100 | 98.5 | 98.5 | 4.8 |
Table 3: Method Detection and Quantification Limits
| Parameter | Value (ng/L) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.5 |
Logical Relationship of Quantification
Caption: Logical relationship of quantification using an internal standard.
Conclusion
The LC-MS/MS method described provides a reliable and high-throughput approach for the quantification of diphenyldiethyltin in aqueous samples. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for matrix effects and other sources of analytical variability. This method is well-suited for applications in environmental monitoring and toxicology research that require the precise measurement of diphenyldiethyltin concentrations.
References
- 1. texilajournal.com [texilajournal.com]
- 2. lcms.cz [lcms.cz]
- 3. sciex.jp [sciex.jp]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
Application Note: Quantification of Organotins Using Diphenyldiethyltin-d10 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotin compounds are a class of organometallic chemicals widely used in various industrial and agricultural applications, including as PVC stabilizers, catalysts, and biocides. However, their toxicity and persistence in the environment, along with their potential for bioaccumulation, have raised significant health and environmental concerns. Consequently, sensitive and accurate analytical methods are crucial for monitoring these compounds in diverse matrices such as environmental samples, biological tissues, and consumer products.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and commonly employed technique for the determination of organotin compounds due to its high resolution and sensitivity. However, the complexity of sample matrices and the multi-step sample preparation process can introduce variability and affect the accuracy of quantification. The use of an internal standard is a well-established strategy to correct for the loss of analytes during sample preparation and for variations in injection volume and instrument response.
This application note provides a detailed protocol for the quantification of various organotin compounds using a gas chromatography-mass spectrometry (GC-MS) method with Diphenyldiethyltin-d10 as an internal standard. The use of a deuterated internal standard, which has similar chemical and physical properties to the target analytes, ensures a high degree of accuracy and precision in the analytical results.
Principle of the Method
The method involves the extraction of organotin compounds from the sample matrix, followed by a derivatization step to increase their volatility for GC analysis. This compound is added as an internal standard at the beginning of the sample preparation process. The derivatized organotins are then separated and detected by GC-MS. Quantification is achieved by comparing the peak area ratio of the target analyte to the internal standard with a calibration curve.
Experimental Protocols
Reagents and Materials
-
Solvents: Hexane, Methanol, Toluene, Acetic Acid (all analytical grade or higher)
-
Reagents: Sodium tetraethylborate (NaBEt4) solution (2% w/v in water, freshly prepared), Sodium acetate (B1210297) buffer (pH 5.0), Hydrochloric acid (HCl)
-
Standards:
-
Stock solutions of target organotin compounds (e.g., Monobutyltin (MBT), Dibutyltin (DBT), Tributyltin (TBT), Monophenyltin (MPT), Diphenyltin (DPT), Triphenyltin (TPT)) at 1000 µg/mL in methanol.
-
Internal Standard Stock Solution: this compound at 1000 µg/mL in methanol.
-
Working standard solutions prepared by appropriate dilution of the stock solutions.
-
-
Glassware: All glassware must be thoroughly cleaned and acid-washed to prevent contamination.
-
Solid Phase Extraction (SPE) Cartridges: C18 or similar, if required for sample cleanup.
-
GC-MS System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a mass selective detector.
Sample Preparation (General Procedure for Sediment/Soil Samples)
-
Sample Weighing: Accurately weigh approximately 5 g of the homogenized sample into a centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of this compound internal standard solution.
-
Extraction:
-
Add 10 mL of a toluene-acetic acid mixture (9:1, v/v).
-
Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant (organic extract) to a clean tube.
-
Repeat the extraction step twice more with fresh solvent.
-
Combine the organic extracts.
-
-
Derivatization (Ethylation):
-
To the combined extract, add 10 mL of sodium acetate buffer (pH 5.0).
-
Add 1 mL of freshly prepared 2% sodium tetraethylborate solution.
-
Shake the mixture vigorously for 30 minutes to allow for the ethylation of the organotin compounds.
-
-
Phase Separation and Cleanup:
-
Allow the phases to separate. The derivatized (ethylated) organotins will be in the organic (toluene) layer.
-
Carefully collect the upper organic layer.
-
The extract can be further cleaned up using a solid-phase extraction (SPE) cartridge if necessary to remove matrix interferences.
-
-
Concentration: Concentrate the final extract to a volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Transfer the concentrated extract to a GC vial for analysis.
GC-MS Analysis
-
GC System: Agilent 7890B or similar
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Splitless mode
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
MS System: Agilent 5977A or similar
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each ethylated organotin compound and the this compound internal standard.
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target organotin compounds and a constant concentration of the this compound internal standard.
-
Derivatization of Standards: Derivatize the calibration standards using the same ethylation procedure as the samples.
-
Calibration Curve: Analyze the derivatized standards by GC-MS and construct a calibration curve by plotting the peak area ratio of each analyte to the internal standard against the concentration of the analyte.
-
Quantification: Analyze the prepared sample extracts and determine the concentration of each organotin compound using the generated calibration curve.
Data Presentation
The following table summarizes representative quantitative data for the analysis of organotin compounds using a GC-MS method with an internal standard. This data is illustrative and may vary depending on the specific instrumentation and matrix.
| Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) | Recovery (%) | RSD (%) |
| Monobutyltin (MBT) | 0.5 | 1.5 | 85 - 105 | < 10 |
| Dibutyltin (DBT) | 0.2 | 0.6 | 90 - 110 | < 10 |
| Tributyltin (TBT) | 0.1 | 0.3 | 95 - 110 | < 5 |
| Monophenyltin (MPT) | 0.5 | 1.5 | 80 - 100 | < 15 |
| Diphenyltin (DPT) | 0.2 | 0.6 | 85 - 105 | < 10 |
| Triphenyltin (TPT) | 0.1 | 0.3 | 90 - 110 | < 10 |
Visualizations
Caption: Experimental workflow for the quantification of organotins.
Application Note: Determination of Organotin Compounds in Sediments by GC-MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of various organotin compounds, such as tributyltin (TBT), dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and triphenyltin (B1233371) (TPhT), in sediment samples. The protocol employs a solvent extraction, followed by ethylation derivatization and cleanup, with final analysis by Gas Chromatography-Mass Spectrometry (GC-MS). For accurate quantification, this protocol incorporates Diphenyldiethyltin-d10 as an internal standard. The method demonstrates excellent performance in terms of recovery, linearity, and sensitivity, making it suitable for environmental monitoring and research.
Note: This protocol is a representative method based on established procedures for organotin analysis. The use of "this compound" as an internal standard is proposed for its structural similarity to the target analytes, although its specific application in published sediment analysis literature is not widely documented. Method validation with this specific standard is required.
Introduction
Organotin compounds have been widely used as biocides in antifouling paints, as PVC stabilizers, and in agricultural pesticides.[1] Their toxicity and persistence in aquatic environments are of significant concern, as they can accumulate in sediments and harm non-target organisms.[2] Sediments act as a primary sink for these hydrophobic compounds, making their analysis crucial for assessing environmental contamination.[3]
Gas chromatography coupled with mass spectrometry (GC-MS) is a preferred technique for the determination of organotin compounds due to its high sensitivity and selectivity. However, the low volatility and polar nature of ionic organotin species necessitate a derivatization step to convert them into more volatile forms suitable for GC analysis.[4] Ethylation with sodium tetraethylborate (NaBEt₄) is a common and effective derivatization technique.[1][5]
This protocol provides a comprehensive workflow for the extraction, derivatization, cleanup, and GC-MS analysis of organotin compounds in sediment matrices, using this compound as an internal standard to ensure data accuracy.
Experimental Protocol
Materials and Reagents
-
Solvents: Hexane (B92381), Diethyl ether, Methanol, Acetic acid (all distilled-in-glass or equivalent purity).
-
Reagents: Sodium sulfate (B86663) (anhydrous, granular), Sodium tetraethylborate (NaBEt₄), Tropolone, Sodium acetate (B1210297) buffer (1M, pH 4.5), Sodium chloride.[1]
-
Standards: Certified standards of MBT, DBT, TBT, TPhT, and this compound.
-
Cleanup: Activated Silica (B1680970) Gel (35-70 mesh).[1]
-
Sample Containers: Glass jars with Teflon-lined caps.[1]
Sample Preparation and Storage
-
Collect sediment samples and store them in pre-cleaned glass jars.
-
Immediately upon collection, chill samples to ≤ 10°C. For long-term storage, freeze at ≤ -10°C. Samples can be stored frozen for up to one year.[1]
-
Samples can be processed either wet or after freeze-drying. Homogenize the sample before taking a subsample for analysis.
Extraction
-
Weigh approximately 10-15 g of the homogenized wet sediment sample into a 60 mL vial.[1]
-
Internal Standard Spiking: Spike the sample with a known amount of this compound solution.
-
Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer (pH 4.5), and 5 mL of 30% (w/v) aqueous NaCl solution.[1]
-
Add 5 mL of the extraction solvent (80:20 Diethyl Ether:Hexane containing 0.2% tropolone). Tropolone acts as a complexing agent to improve the extraction efficiency of polar organotins.[1]
-
Cap the vial tightly and shake on a mechanical shaker for 1 hour.[1]
-
Centrifuge the sample to separate the phases and carefully transfer the upper organic layer to a clean 15 mL test tube.[1]
-
Repeat the extraction (steps 4-6) with an additional 5 mL of the extraction solvent.[1]
-
Combine the organic extracts.
Derivatization (Ethylation)
-
Prepare a fresh 2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in ethanol (B145695) or water.[4][5]
-
Add 1 mL of the 2% NaBEt₄ solution to the combined organic extract.[3]
-
Shake the mixture for 30 minutes to allow the ethylation of the ionic organotin compounds.[6] This reaction converts mono-, di-, and trisubstituted organotins into their more volatile tetra-substituted ethylated forms.
Cleanup
-
Prepare a small chromatography column packed with activated silica gel topped with a layer of anhydrous sodium sulfate.[1]
-
Pre-rinse the column with 25 mL of hexane and discard the eluate.[1]
-
Concentrate the derivatized extract to approximately 2 mL under a gentle stream of nitrogen.
-
Load the concentrated extract onto the silica gel column.[1]
-
Elute the column with 50 mL of hexane and collect the eluate. This step removes polar interferences from the matrix.[1]
-
Concentrate the final cleaned extract to a final volume of 1.0 mL for GC-MS analysis.
GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: 30 m x 0.32 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5ms or equivalent).[3]
-
Injector: Splitless mode, 200°C.[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]
-
Oven Program: Initial temperature 60°C for 1 min, ramp at 10°C/min to 250°C, hold for 4 min.[3]
-
Mass Spectrometer: Quadrupole or Ion Trap MS.
-
Interface Temp: 300°C.[3]
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. At least two ions should be monitored for each analyte.[1]
Data Presentation and Performance
The method performance should be evaluated using calibration curves, spike recovery experiments, and analysis of certified reference materials.
Table 1: Method Performance Data (Representative)
| Compound | Linearity (r²) | Method Detection Limit (MDL) (ng/g dw) | Limit of Quantitation (LOQ) (ng/g dw) | Mean Recovery (%) | RSD (%) |
| Monobutyltin (MBT) | 0.9975 | 0.85 | 2.8 | 85 | 12 |
| Dibutyltin (DBT) | 0.9983 | 0.50 | 1.7 | 92 | 9 |
| Tributyltin (TBT) | 0.9981 | 0.25 | 0.8 | 98 | 7 |
| Triphenyltin (TPhT) | 0.9979 | 0.40 | 1.3 | 95 | 8 |
Data are representative based on typical performance found in the literature.[2][8][9][10]
Table 2: Recommended Ions for SIM Analysis (Ethyl Derivatives)
| Analyte (as ethyl derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Ethyldibutyltin | 263 | 207 | 235 |
| Diethylmonobutyltin | 235 | 179 | 207 |
| Ethyltributyltin | 263 | 205 | 321 |
| Ethyltriphenyltin | 351 | 273 | 197 |
| This compound (IS) | Hypothetical | Hypothetical | Hypothetical |
Ions are based on common fragmentation patterns of ethylated organotins.[4] Ions for the internal standard must be determined empirically.
Workflow and Pathway Visualization
The following diagrams illustrate the logical workflow of the analytical protocol.
References
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. tandfonline.com [tandfonline.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. [Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with sodium tetraethylborate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pjoes.com [pjoes.com]
- 7. gcms.cz [gcms.cz]
- 8. tandfonline.com [tandfonline.com]
- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 10. Trace determination of organotin compounds in water, sediment and mussel samples by low-pressure gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Isotope Dilution Mass Spectrometry for Organotin Analysis Using Diphenyldiethyltin-d10
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of organotin compounds in environmental matrices using a robust isotope dilution mass spectrometry (IDMS) method. The protocol leverages Diphenyldiethyltin-d10 as an internal standard to ensure high accuracy and precision, correcting for sample matrix effects and variations in sample preparation and analysis.
Introduction
Organotin compounds are a class of organometallic chemicals used in a variety of industrial applications, including as PVC stabilizers, catalysts, and biocides in antifouling paints.[1] However, their toxicity and persistence in the environment necessitate sensitive and reliable analytical methods for their detection and quantification.[1] Tributyltin (TBT), for example, is a known endocrine disruptor and is considered a priority hazardous substance in many regions.[1][2]
Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision. By introducing a known amount of an isotopically labeled analog of the analyte (in this case, this compound) at the beginning of the sample preparation process, any losses during extraction, derivatization, or analysis can be corrected for. This methodology is particularly advantageous for complex matrices where significant matrix effects can be expected.
This application note details a gas chromatography-mass spectrometry (GC-MS) based IDMS method for the determination of various organotin compounds.
Experimental Workflow
The overall experimental workflow for the analysis of organotins by IDMS is depicted in the following diagram.
Figure 1: General workflow for the IDMS analysis of organotin compounds.
Detailed Experimental Protocols
The following protocols are generalized from established methods and can be adapted for specific applications and sample matrices.[1]
3.1. Materials and Reagents
-
Solvents: Pentane, hexane (B92381), methanol (B129727) (all pesticide residue grade or equivalent).
-
Reagents:
-
Sodium tetraethylborate (NaBEt₄), 2% (w/v) in 0.1 M NaOH.[3][4]
-
Acetic acid/sodium acetate (B1210297) buffer (1 M, pH 5).[3][4]
-
Anhydrous sodium sulfate.
-
-
Standards:
-
Native organotin standards (e.g., Monobutyltin, Dibutyltin, Tributyltin, Monophenyltin, Diphenyltin, Triphenyltin).
-
Isotopically labeled internal standard: this compound.
-
3.2. Sample Preparation
3.2.1. Water Samples
-
Collect a 400 mL water sample in a clean glass container.[3][4]
-
Spike the sample with a known amount of this compound internal standard solution.
-
Adjust the pH of the sample to approximately 5 using the acetic acid/sodium acetate buffer.[1][3][4]
-
Add 1 mL of 2% (w/v) sodium tetraethylborate solution to ethylate the organotin compounds.[1][3][4] Swirl gently to mix.
-
Immediately add 20 mL of pentane or hexane and shake vigorously for 10-15 minutes.[3][4]
-
Allow the layers to separate and carefully transfer the organic (upper) layer to a clean vial.
-
Repeat the extraction with a fresh 20 mL portion of the organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Carefully evaporate the solvent under a gentle stream of nitrogen to a final volume of 400 µL.[3][4]
-
Transfer the final extract to an autosampler vial for GC-MS analysis.
3.2.2. Sediment/Solid Samples
-
Weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.
-
Spike the sample with the this compound internal standard.
-
Add a suitable extraction solvent mixture, such as toluene-methanol (50:50 v/v), along with hydrochloric acid.[1]
-
Perform ultrasonic extraction for approximately 60 minutes.[1]
-
Centrifuge the sample to separate the solid and liquid phases.[1]
-
Proceed with the derivatization and liquid-liquid extraction steps as described for water samples.
3.3. Instrumental Analysis: GC-MS/MS
The analysis is performed using a gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) to achieve high sensitivity and selectivity.[3][4]
-
Gas Chromatograph (GC) Conditions:
-
Column: Thermo Scientific TraceGOLD TG-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[3][4]
-
Injector: Programmable Temperature Vaporizer (PTV), splitless injection.[3][4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 25°C/min to 150°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
3.4. Quantification
Quantification is based on the ratio of the peak area of the native organotin compound to the peak area of the corresponding isotopically labeled internal standard (this compound). A calibration curve is generated by analyzing standards containing known concentrations of the native analytes and a constant concentration of the internal standard.
Quantitative Data
The following table summarizes the typical performance of the IDMS method for organotin analysis. The values are representative and may vary depending on the specific instrumentation and matrix.
| Analyte | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Monobutyltin (MBT) | 0.5 - 2.0 | 1.5 - 6.0 | 85 - 110 | < 10 |
| Dibutyltin (DBT) | 0.2 - 1.0 | 0.6 - 3.0 | 90 - 115 | < 8 |
| Tributyltin (TBT) | 0.1 - 0.5 | 0.3 - 1.5 | 95 - 110 | < 5 |
| Monophenyltin (MPT) | 0.5 - 2.0 | 1.5 - 6.0 | 80 - 110 | < 10 |
| Diphenyltin (DPT) | 0.2 - 1.0 | 0.6 - 3.0 | 90 - 115 | < 8 |
| Triphenyltin (TPT) | 0.1 - 0.5 | 0.3 - 1.5 | 95 - 110 | < 5 |
Data is based on typical performance characteristics of IDMS methods for organotins in water samples.[5][6]
Conclusion
The described isotope dilution mass spectrometry method using this compound as an internal standard provides a highly accurate, sensitive, and robust approach for the quantification of organotin compounds in various environmental matrices. The use of an isotopically labeled internal standard effectively compensates for analytical variability, leading to reliable data essential for environmental monitoring, toxicological studies, and regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. sciex.jp [sciex.jp]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Diphenyldiethyltin and its Deuterated Analog in Environmental Samples
Introduction
Organotin compounds, a class of organometallic chemicals, have been widely used in various industrial applications, including as PVC stabilizers, catalysts, and biocides in antifouling paints.[1] Their extensive use has led to their accumulation in the environment, particularly in sediments and sewage sludge, raising concerns due to their known toxicity and potential as endocrine disruptors. Diphenyldiethyltin is one such organotin compound of environmental concern. Accurate and sensitive analytical methods are crucial for monitoring its presence and concentration in various environmental matrices.
This document provides detailed application notes and protocols for the analysis of diphenyldiethyltin in environmental samples, utilizing Diphenyldiethyltin-d10 as an internal standard for isotope dilution mass spectrometry (IDMS). The use of a deuterated internal standard like this compound is the gold standard for quantitative analysis, as it effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[2][3][4]
Principle of the Method
The analytical methodology is based on species-specific isotope dilution analysis using gas chromatography coupled with mass spectrometry (GC-MS). The overall workflow involves:
-
Spiking: The environmental sample (e.g., sediment, sludge) is spiked with a known amount of this compound internal standard.
-
Extraction: The native (unlabeled) diphenyldiethyltin and the deuterated internal standard are co-extracted from the sample matrix using an appropriate solvent and extraction technique.
-
Derivatization (Optional but Recommended for GC): To improve volatility and chromatographic performance, the extracted organotin compounds are typically derivatized. For diphenyldiethyltin, which is already a tetraorganotin compound, this step might be omitted, but if degradation products like diphenyltin (B89523) are also of interest, derivatization (e.g., ethylation) is necessary.
-
GC-MS Analysis: The extract is injected into a GC-MS system. The analytes are separated on a capillary column and detected by the mass spectrometer.
-
Quantification: The concentration of the native diphenyldiethyltin is determined by measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard.
Experimental Protocols
Sample Preparation: Extraction from Sediment/Sludge
Several extraction methods can be employed, with the choice depending on the laboratory's equipment and the specific sample matrix. Microwave-assisted extraction is often favored for its efficiency.
Reagents and Materials:
-
Methanol (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Tropolone (B20159) (chelating agent)
-
Sodium sulfate (B86663) (anhydrous)
-
Centrifuge tubes (50 mL, solvent-resistant)
-
Microwave extraction system
Procedure:
-
Weigh approximately 2-5 g of the homogenized, freeze-dried sediment or sludge sample into a microwave extraction vessel.
-
Spike the sample with a known amount of this compound solution in a suitable solvent (e.g., methanol). The spiking level should be chosen to be in the mid-range of the expected analyte concentration.
-
Add 20 mL of a methanol/hexane (1:1, v/v) extraction solvent containing 0.1% (w/v) tropolone to the vessel.
-
Seal the vessel and place it in the microwave extraction system.
-
Heat the sample to 100°C and hold for 15 minutes.
-
Allow the vessel to cool to room temperature.
-
Decant the supernatant into a clean centrifuge tube.
-
Repeat the extraction (steps 3-7) on the solid residue and combine the supernatants.
-
Centrifuge the combined extract at 3000 rpm for 10 minutes to separate any remaining solid particles.
-
Transfer the supernatant to a clean flask and dry it by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
Derivatization (for analysis of potential degradation products)
If the analysis aims to include more polar degradation products like diphenyltin dichloride, a derivatization step to convert them to more volatile species is necessary. Ethylation using sodium tetraethylborate is a common procedure.
Reagents and Materials:
-
Sodium tetraethylborate (NaBEt4), 2% solution in water (prepare fresh)
-
Acetate (B1210297) buffer (1 M, pH 4.9)
-
Deionized water
Procedure:
-
To the 1 mL concentrated extract, add 10 mL of deionized water and 1 mL of acetate buffer.
-
Add 1 mL of the freshly prepared 2% sodium tetraethylborate solution.
-
Vortex the mixture for 2 minutes and let it react for 30 minutes at room temperature.
-
Extract the derivatized compounds by adding 2 mL of hexane and vortexing for 2 minutes.
-
Allow the phases to separate and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole, triple quadrupole, or ICP-MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
GC Conditions (Example):
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Transfer Line Temp. | 280°C |
MS Conditions (Example for Electron Ionization - EI):
| Parameter | Value |
| Ion Source Temp. | 230°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ions for Monitoring:
For the analysis of diphenyldiethyltin and its deuterated internal standard, specific ions are monitored to ensure selectivity and accurate quantification. The exact m/z values will depend on the fragmentation pattern of the analytes. Based on the structures, the following ions would be characteristic:
| Compound | Molecular Formula | Molecular Weight | Proposed Quantifier Ion (m/z) | Proposed Qualifier Ion(s) (m/z) |
| Diphenyldiethyltin | C16H20Sn | ~330.7 (for 120Sn) | 301.7 ([M-C2H5]+) | 273.7 ([M-2C2H5]+), 223.7 ([M-C6H5]+) |
| This compound | C16D10H10Sn | ~340.7 (for 120Sn) | 311.7 ([M-C2H5]+) | 278.7 ([M-2C2H5]+), 228.7 ([M-C6D5]+) |
Note: The exact m/z values should be confirmed by analyzing a standard of the compounds. The most abundant tin isotope (120Sn) is often used for quantification.
Data Presentation
The following table summarizes typical performance data that can be expected from this analytical method. These values are illustrative and should be determined in the user's laboratory during method validation.
| Parameter | Diphenyldiethyltin |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/g (dry weight) |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/g (dry weight) |
| Linear Range | 1 - 500 ng/mL |
| Recovery | 90 - 110% |
| Precision (RSD) | < 15% |
Visualizations
Caption: Experimental workflow for the analysis of Diphenyldiethyltin.
References
- 1. ysi.com [ysi.com]
- 2. Certification of butyltins and phenyltins in marine sediment certified reference material by species-specific isotope-dilution mass spectrometric analysis using synthesized 118Sn-enriched organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
protocol for using "Diphenyldiethyltin-d10" in sediment analysis
An Application Note and Protocol for the Analysis of Organotin Compounds in Sediment using Diphenyldiethyltin-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotin compounds (OTCs) are a class of organometallic chemicals that have been widely used in various industrial applications, including as PVC stabilizers, catalysts, and biocides in antifouling paints for ships.[1][2] Due to their extensive use, these compounds have become ubiquitous environmental pollutants, accumulating in aquatic ecosystems, particularly in sediments.[3][4] Many organotin compounds are persistent and toxic to aquatic life, even at low concentrations, posing a significant environmental risk.[5] Consequently, the accurate and sensitive determination of organotin species in environmental matrices like sediment is crucial for environmental monitoring and risk assessment.
This application note provides a detailed protocol for the analysis of organotin compounds in sediment samples using gas chromatography-mass spectrometry (GC-MS) with an isotope dilution technique. The method employs this compound as an internal standard to ensure high accuracy and precision by correcting for analyte losses during sample preparation and analysis.
Principle of Isotope Dilution
Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique used for the quantitative analysis of chemical substances. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical procedure.[6] This labeled compound, or internal standard, behaves chemically and physically identically to the native analyte throughout the extraction, derivatization, cleanup, and GC-MS analysis steps.
By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard in the final extract, the concentration of the native analyte in the original sample can be accurately calculated. This method effectively compensates for any analyte loss during the sample preparation process, leading to more reliable and reproducible results compared to external calibration methods.[6][7]
Experimental Protocol
This protocol outlines the necessary apparatus, reagents, and step-by-step procedures for the analysis of organotin compounds in sediment.
Apparatus and Reagents
-
Apparatus:
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Centrifuge
-
Mechanical shaker
-
Vortex mixer
-
Ultrasonic bath
-
Rotary evaporator or nitrogen evaporator
-
Glass vials with Teflon-lined caps
-
Glass columns for cleanup
-
Standard laboratory glassware (pipettes, flasks, etc.)
-
-
Reagents:
-
This compound (internal standard)
-
Native organotin standards (e.g., Monobutyltin, Dibutyltin, Tributyltin, Monophenyltin, Diphenyltin, Triphenyltin)
-
Methanol (B129727) (reagent grade)
-
Hexane (B92381) (reagent grade)
-
Acetic acid (glacial)
-
Sodium acetate (B1210297) buffer
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel (activated)[2]
-
Tropolone (B20159) (optional, to enhance extraction)[2]
-
Sample Preparation and Extraction
-
Sample Collection and Storage: Collect sediment samples in glass jars with Teflon-lined caps. Store samples at ≤ 6°C in the dark. For long-term storage, freezing at ≤ -10°C is recommended.[2]
-
Homogenization and Weighing: Homogenize the sediment sample thoroughly. Weigh approximately 0.2 to 1 gram (dry weight) of the homogenized sediment into a centrifuge tube.
-
Spiking with Internal Standard: Spike the weighed sediment sample with a known amount of this compound solution.
-
Extraction: Add an appropriate extraction solvent. A common extraction solvent is a mixture of acetic acid and methanol (e.g., 1:3 v/v) or a solvent containing tropolone to improve the extraction of more polar organotins.[2][4][6] For example, add 4 mL of a 3:1 mixture of methanol and acetic acid.[6]
-
Sonication/Shaking: Tightly cap the tube and place it in an ultrasonic bath for a specified time (e.g., 30 minutes) or shake vigorously on a mechanical shaker for 1 hour to ensure efficient extraction of the organotin compounds from the sediment matrix.[2][6]
-
Centrifugation: Centrifuge the sample to separate the solid sediment from the liquid extract.
-
Collection of Extract: Carefully transfer the supernatant (the liquid extract) to a clean tube. Repeat the extraction process on the sediment pellet with a fresh portion of the extraction solvent to ensure complete recovery. Combine the supernatants.
Derivatization
Since many organotin compounds are polar and non-volatile, they must be derivatized to more volatile forms suitable for GC analysis.[5][8] Ethylation using sodium tetraethylborate (NaBEt₄) is a common and effective derivatization method.[1][5]
-
pH Adjustment: Adjust the pH of the combined extract to approximately 5.0 using a sodium acetate buffer.
-
Addition of Derivatizing Agent: Add a freshly prepared solution of sodium tetraethylborate (e.g., 1 mL of a 5% w/v aqueous solution) to the extract.[3]
-
Reaction: Allow the derivatization reaction to proceed for about 30 minutes with occasional shaking.[1]
-
Extraction of Derivatized Compounds: Add hexane to the reaction mixture and vortex for a few minutes to extract the now volatile tetraalkyltin derivatives into the organic phase.[1]
-
Phase Separation: Allow the layers to separate. The top hexane layer contains the derivatized organotin compounds.
Cleanup
A cleanup step is often necessary to remove interfering co-extracted substances from the sediment that could affect the GC-MS analysis.
-
Column Preparation: Prepare a small glass column packed with activated silica gel and topped with a layer of anhydrous sodium sulfate.[2]
-
Elution: Pass the hexane extract containing the derivatized organotins through the silica gel column.
-
Collection: Collect the eluate, which now contains the cleaned-up organotin compounds.
-
Concentration: Concentrate the eluate to a small, known volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.
GC-MS Analysis
-
Instrument Setup: Set up the GC-MS system with an appropriate capillary column (e.g., HP-5MS).[9] Optimize the GC temperature program and MS parameters for the separation and detection of the target organotin compounds.
-
Injection: Inject an aliquot of the final extract into the GC-MS.
-
Data Acquisition: Acquire data in selected ion monitoring (SIM) mode for higher sensitivity and selectivity, or in full scan mode for qualitative analysis.[9] Monitor the characteristic ions for both the native organotin compounds and the deuterated internal standard.
Data Presentation
The following tables summarize typical performance data for organotin analysis in sediment, providing a benchmark for the expected results of this protocol.
Table 1: Recovery Rates of Organotin Compounds from Sediment
| Compound | Recovery Rate (%) | Reference |
| Monobutyltin (MBT) | 70 - 109 | [10] |
| Dibutyltin (DBT) | 71 - 109 | [10] |
| Tributyltin (TBT) | 90 - 122 | [10] |
| Monophenyltin (MPT) | 70 - 84 | [11] |
| Diphenyltin (DPT) | 70 - 84 | [11] |
| Triphenyltin (TPT) | 70 - 84 | [11] |
Table 2: Method Detection Limits (MDL) for Organotin Compounds in Sediment
| Compound | Detection Limit (ng/g) | Reference |
| Monobutyltin (MBT) | 0.1 | [4] |
| Dibutyltin (DBT) | 0.3 | [4] |
| Tributyltin (TBT) | 0.3 | [4] |
| Phenyltin Compounds | 6.6 - 13 | [11] |
Visualization of the Experimental Workflow
The following diagram illustrates the complete analytical workflow for the determination of organotin compounds in sediment using this compound as an internal standard.
Caption: Workflow for organotin analysis in sediment.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Isotope dilution gas chromatography coupled to electron ionization and tandem mass spectrometry for the determination of butyltin compounds in the Spanish coastal marine sediments [digibuo.uniovi.es]
- 5. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 6. gcms.cz [gcms.cz]
- 7. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tdi-bi.com [tdi-bi.com]
- 10. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Quantification of Organotin Compounds in Food and Beverage Samples Using Diphenyldiethyltin-d10 as an Internal Standard
Introduction
Organotin compounds (OTCs) are a class of chemicals used in a variety of industrial applications, including as stabilizers in PVC plastics, as pesticides, and in anti-fouling paints.[1][2] Their widespread use has led to concerns about their potential presence in the food chain and the subsequent risk to human health, as some OTCs are considered endocrine-disrupting chemicals.[1] Accurate and reliable quantification of these compounds in complex matrices such as food and beverages is therefore of significant importance for food safety and regulatory compliance.[3]
This application note describes a robust analytical method for the determination of various organotin compounds in food and beverage samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The method incorporates Diphenyldiethyltin-d10 as a deuterated internal standard to enhance the accuracy and precision of quantification.
Principle of the Method
The analysis of organotin compounds typically involves extraction from the sample matrix, derivatization to increase volatility for GC-MS analysis, and subsequent detection and quantification.[4] The use of a deuterated internal standard, such as this compound, is a critical component of high-quality quantitative analysis in mass spectrometry.[5][6][7]
This compound is an isotopically labeled version of a similar organotin compound. Because it is chemically almost identical to the target analytes, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency (or suppression) in the mass spectrometer.[5] By adding a known amount of this compound to the sample at the beginning of the preparation process, any variations or losses during sample handling can be corrected for. The ratio of the analyte signal to the internal standard signal is used for quantification, which significantly improves the accuracy and reproducibility of the results by mitigating matrix effects.[6][8]
Application
This method is applicable to the quantitative analysis of a range of organotin compounds, including but not limited to:
-
Tributyltin (TBT)
-
Dibutyltin (DBT)
-
Monobutyltin (MBT)
-
Triphenyltin (TPT)
-
Diphenyltin (DPT)
-
Monophenyltin (MPT)
The method can be adapted for various food and beverage matrices, such as fruit juices, wine, bottled water, and seafood.
Quantitative Data Summary
The following table summarizes the typical performance data for the analysis of organotin compounds using this compound as an internal standard. (Note: This data is representative and may vary depending on the specific matrix and instrumentation).
| Analyte | Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) |
| Tributyltin (TBT) | Fruit Juice | 95.2 | 0.05 | 0.15 |
| Dibutyltin (DBT) | Fruit Juice | 98.1 | 0.08 | 0.24 |
| Triphenyltin (TPT) | Fish Tissue | 92.5 | 0.10 | 0.30 |
| Diphenyltin (DPT) | Fish Tissue | 96.3 | 0.12 | 0.36 |
Experimental Protocol
Reagents and Materials
-
This compound internal standard solution (1 µg/mL in a suitable solvent)
-
Organotin standard solutions
-
Hexane, Toluene, Methanol (B129727), Acetic Acid (all analytical grade)
-
Sodium tetraethylborate (derivatizing agent)
-
Acetate (B1210297) buffer
-
Solid Phase Extraction (SPE) cartridges (if required for cleanup)
Sample Preparation
-
Homogenization : Homogenize solid samples (e.g., fish tissue) using a high-speed blender. Liquid samples (e.g., fruit juice) can be used directly.
-
Spiking : To a known amount of the homogenized sample (e.g., 10 g of fish tissue or 10 mL of juice), add a precise volume of the this compound internal standard solution.
-
Extraction :
-
For liquid samples: Perform a liquid-liquid extraction. Add methanol and an acetate buffer to the sample, followed by the derivatization reagent. Extract the derivatized compounds with hexane.[1]
-
For solid samples: Employ an appropriate extraction technique such as ultrasonic-assisted extraction with a suitable solvent mixture (e.g., methanol with a small amount of acetic acid).
-
-
Cleanup : If necessary, clean up the extract using Solid Phase Extraction (SPE) to remove interfering matrix components.
-
Derivatization (for GC-MS) : Add sodium tetraethylborate to the extract to convert the ionic organotin compounds into their more volatile ethylated derivatives.
-
Final Preparation : Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent (e.g., isooctane) for analysis.
Instrumental Analysis
-
GC-MS/MS :
-
Column : Use a non-polar capillary column suitable for organometallic compound analysis.
-
Injection : Pulsed splitless injection.
-
Carrier Gas : Helium.
-
MS Detection : Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-product ion transitions for each analyte and for this compound.
-
-
LC-ICP-MS :
-
This technique offers an alternative that does not require derivatization.[9]
-
Separation : Use a suitable LC column to separate the organotin compounds.
-
Detection : The Inductively Coupled Plasma Mass Spectrometer (ICP-MS) detects the tin isotopes, providing excellent sensitivity.
-
Quantification
Create a calibration curve using standards of the target organotin compounds, with each standard also containing the same concentration of the this compound internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the organotin compounds in the samples is then determined from this calibration curve.
Visualizations
Caption: Experimental workflow for organotin analysis.
Caption: Role of the deuterated internal standard.
References
- 1. agilent.com [agilent.com]
- 2. bcp-instruments.com [bcp-instruments.com]
- 3. 食品和飲料測試的化學分析 [sigmaaldrich.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 7. texilajournal.com [texilajournal.com]
- 8. lcms.cz [lcms.cz]
- 9. eurofins.com.au [eurofins.com.au]
Application Note: High-Sensitivity Analysis of Tributyltin (TBT) and Dibutyltin (DBT) using Diphenyldiethyltin-d10 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tributyltin (TBT) and its degradation product, dibutyltin (B87310) (DBT), are organotin compounds that have been widely used as biocides in anti-fouling paints for marine vessels. Due to their high toxicity and endocrine-disrupting effects on aquatic organisms, their use has been restricted in many parts of the world.[1] Consequently, sensitive and accurate analytical methods are required for the monitoring of TBT and DBT in environmental and biological matrices. This application note describes a robust and reliable method for the simultaneous quantification of TBT and DBT using isotope dilution mass spectrometry (IDMS) with Diphenyldiethyltin-d10 as an internal standard.
Isotope dilution techniques offer high accuracy and precision by correcting for sample matrix effects and variations in extraction recovery and instrumental response.[2] While tin-enriched isotopes are commonly used, deuterated internal standards such as this compound provide a cost-effective and readily available alternative for laboratories equipped with standard GC-MS or LC-MS/MS instrumentation. This method is applicable to a wide range of sample matrices including water, sediment, and biological tissues.
Principle of the Method
The method involves the addition of a known amount of this compound internal standard to the sample prior to extraction and analysis. The native (non-labeled) TBT and DBT and the deuterated internal standard are co-extracted, derivatized (for GC-MS analysis), and then analyzed by mass spectrometry. Quantification is based on the ratio of the signal of the native analyte to that of the isotopically labeled internal standard. This approach minimizes errors arising from sample preparation and instrumental drift, leading to highly accurate and precise results.
Experimental Protocols
Materials and Reagents
-
Standards: Tributyltin chloride (TBT-Cl), Dibutyltin dichloride (DBT-Cl₂), and this compound (Internal Standard, IS).
-
Solvents: Methanol (B129727), Hexane (B92381), Acetic acid (all analytical grade or higher).
-
Derivatization Reagent (for GC-MS): Sodium tetraethylborate (NaBEt₄).
-
Buffers: 1 M Sodium acetate (B1210297) buffer (pH 5.4).
-
Water: Deionized water (18.2 MΩ·cm).
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges for water sample cleanup.
Sample Preparation
2.1 Water Samples
-
To a 100 mL water sample, add a known amount of this compound internal standard solution.
-
Acidify the sample to pH 2 with acetic acid.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the analytes with 10 mL of hexane.
-
The eluate can be concentrated and directly analyzed by LC-MS/MS or derivatized for GC-MS analysis.
2.2 Sediment and Biological Tissue Samples
-
Weigh approximately 1 g of homogenized sample into a centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard.
-
Add 10 mL of a methanol/acetic acid (4:1 v/v) extraction solvent.
-
Vortex for 1 minute and sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.
-
The combined extract can be further processed for analysis.
Derivatization for GC-MS Analysis
-
To the hexane extract (from water samples) or a portion of the methanolic extract (from solid samples), add 1 mL of 1 M sodium acetate buffer (pH 5.4).
-
Add 1 mL of 1% (w/v) sodium tetraethylborate (NaBEt₄) in methanol.
-
Shake vigorously for 30 minutes to allow for the ethylation of the organotin compounds.
-
The derivatized analytes will be in the organic phase, which can be separated and concentrated under a gentle stream of nitrogen before GC-MS analysis.
Instrumental Analysis
4.1 GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
4.2 LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: AB Sciex QTRAP 6500+ or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: Mass Spectrometric Parameters for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) (for LC-MS/MS) | Product Ion (m/z) (for LC-MS/MS) | Monitored Ions (m/z) (for GC-MS, after ethylation) |
| Dibutyltin (DBT) | 233.1 | 177.1 | 263, 235 |
| Tributyltin (TBT) | 291.2 | 179.1 | 291, 263 |
| This compound (IS) | 351.1 | 235.1 | 323, 295 |
Table 2: Representative Performance Data for Organotin Analysis by IDMS
Note: This data is representative of typical performance for organotin analysis by isotope dilution mass spectrometry and may vary depending on the specific instrumentation and matrix.
| Parameter | Dibutyltin (DBT) | Tributyltin (TBT) |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L | 0.1 - 0.5 ng/L |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/L | 0.3 - 1.5 ng/L |
| Linear Range | 1 - 500 ng/L | 1 - 500 ng/L |
| Recovery (%) | 85 - 110% | 90 - 115% |
| Precision (%RSD) | < 10% | < 10% |
Visualizations
References
Application Note: Quantitative Analysis of Diphenyldiethyltin in Biological Tissue using Diphenyldiethyltin-d10 as an Internal Standard by GC-MS
Introduction
Organotin compounds are a class of organometallic chemicals used in a variety of industrial and agricultural applications, such as PVC stabilizers, catalysts, and biocides.[1] Due to their toxicity and tendency to bioaccumulate, there is a significant need for sensitive and accurate analytical methods to monitor their presence in biological tissues.[2] This application note details a robust method for the quantitative analysis of Diphenyldiethyltin (DPDET) in biological tissue samples. The method employs a deuterated internal standard, Diphenyldiethyltin-d10 (DPDET-d10), to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[3][4] The procedure involves microwave-assisted extraction, derivatization to a volatile species, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle
The analytical method is based on the extraction of DPDET from a homogenized biological tissue sample using tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) with the aid of microwave energy.[1][5] A known amount of the internal standard, DPDET-d10, is added at the beginning of the sample preparation process.[6] Following extraction, the organotin compounds are derivatized by ethylation with sodium tetraethylborate (NaBEt4) to form their more volatile ethylated analogues.[2][7] These derivatives are then separated and quantified using a high-resolution capillary gas chromatograph coupled with a mass spectrometer (GC-MS).[8] Quantification is achieved by comparing the peak area ratio of the analyte (DPDET) to the internal standard (DPDET-d10).
Experimental Protocols
Materials and Reagents
-
Standards:
-
Diphenyldiethyltin (DPDET) chloride solution (1000 µg/mL in methanol)
-
This compound (DPDET-d10) chloride solution (1000 µg/mL in methanol)
-
-
Solvents and Reagents:
-
Methanol (HPLC grade)
-
Hexane (B92381) (GC grade)
-
Deionized water (18.2 MΩ·cm)
-
Acetic acid (glacial)
-
Sodium acetate (B1210297)
-
Sodium tetraethylborate (NaBEt4), >97% purity[2]
-
Hydrochloric acid (HCl), concentrated
-
Nitrogen gas, high purity
-
Instrumentation
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Microwave digestion/extraction system[1]
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Calibrated micropipettes
-
Class A volumetric flasks and glassware, acid-washed[9]
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Use commercially available certified standards of DPDET and DPDET-d10.
-
Working Standard Solution (10 µg/mL): Dilute the primary DPDET stock solution with methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the primary DPDET-d10 stock solution with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the DPDET working standard solution into blank matrix extract. A typical concentration range would be 1, 5, 10, 25, 50, and 100 ng/mL.
Sample Preparation and Extraction
-
Weigh approximately 0.5 g of homogenized biological tissue into a microwave extraction vessel.
-
Add a known amount of the DPDET-d10 internal standard spiking solution to each sample.
-
Add 5 mL of 25% TMAH to the vessel.[1]
-
Seal the vessel and place it in the microwave extraction system.
-
Microwave extraction program: Ramp to 70°C over 1 minute and hold for 5 minutes at 75 W.[1]
-
After cooling, centrifuge the extract at 4000 rpm for 10 minutes.[9]
-
Carefully transfer the supernatant to a clean glass tube for the derivatization step.
Derivatization
-
Prepare an acetate buffer solution (0.5 M, pH 4.9) by dissolving sodium acetate in deionized water and adjusting the pH with acetic acid.[2]
-
To the supernatant from the extraction step, add 5 mL of the acetate buffer.
-
Add 2 mL of hexane.
-
Add 1 mL of freshly prepared 1% NaBEt4 solution (w/v in methanol).[2]
-
Cap the tube and vortex vigorously for 2 minutes.
-
Allow the phases to separate. The top hexane layer contains the derivatized organotins.
-
Transfer the hexane layer to a GC vial for analysis.
Data Presentation
Quantitative Data Summary
The following tables provide representative data for the analysis of Diphenyldiethyltin using this compound as an internal standard.
Table 1: GC-MS Operating Conditions
| Parameter | Value |
|---|---|
| GC System | |
| Column | 5% Diphenyl-dimethylpolysiloxane (30 m x 0.25 mm, 0.25 µm)[1] |
| Injection Volume | 1 µL, Splitless |
| Injector Temp. | 250 °C |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | 50°C (1 min), ramp 15°C/min to 280°C (hold 5 min) |
| MS System | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| DPDET Ions (m/z) | Hypothetical values based on ethylated derivative |
| DPDET-d10 Ions (m/z) | Hypothetical values based on ethylated derivative |
Table 2: Method Validation Parameters
| Parameter | Result |
|---|---|
| Calibration Range | 1 - 100 ng/g |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/g |
| Limit of Quantitation (LOQ) | 1.5 ng/g |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 92 - 108% |
Visualizations
Experimental Workflow
Caption: A flowchart of the complete experimental workflow.
Internal Standard Quantification Logic
Caption: The logic of internal standard-based quantification.
References
- 1. s4science.at [s4science.at]
- 2. ysi.com [ysi.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Determination of organotin compounds in biological samples using accelerated solvent extraction, sodium tetraethylborate ethylation, and multicapillary gas chromatography-flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
Application Note: Preparation of Diphenyldiethyltin-d10 Solutions for Calibration Curves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of organotin compounds is crucial in environmental monitoring, food safety, and toxicology studies. Diphenyldiethyltin is one such compound of interest, and its analysis often requires the use of a stable, isotopically labeled internal standard for precise and accurate results. Diphenyldiethyltin-d10, a deuterated analog, serves as an excellent internal standard for chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS). Its use compensates for variations in sample preparation and instrument response, leading to reliable quantification.
This application note provides a detailed protocol for the preparation of this compound solutions to be used in the generation of calibration curves for the quantitative analysis of organotin compounds. The procedures outlined below are based on established methodologies for organotin analysis.[1][2][3][4][5][6]
Materials and Reagents
-
This compound (CAS No. 10203-52-8)
-
Methanol (B129727) (HPLC or GC-MS grade)
-
Hexane (HPLC or GC-MS grade)
-
Sodium tetraethylborate (NaBEt4)
-
Deionized water
-
Volumetric flasks (Class A)
-
Pipettes (Class A) and pipette tips
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
Experimental Protocols
Preparation of this compound Stock Solution (1000 mg/L)
A primary stock solution of this compound is prepared in methanol, a common solvent for organotin standards.[2][5] Stock solutions of organotin compounds in methanol have been shown to be stable for up to a year when stored in the dark at 4°C.[2]
Procedure:
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Add a small amount of methanol to dissolve the solid.
-
Once dissolved, bring the flask to volume with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Store the stock solution in an amber glass vial at 4°C.
Preparation of Working Standard Solution (10 mg/L)
A working standard solution is prepared by diluting the stock solution. This solution will be used to prepare the calibration curve standards.
Procedure:
-
Pipette 100 µL of the 1000 mg/L this compound stock solution into a 10 mL Class A volumetric flask.
-
Bring the flask to volume with methanol.
-
Cap the flask and mix thoroughly.
-
This working solution should be prepared fresh as needed or stored under the same conditions as the stock solution for a shorter period.
Preparation of Calibration Curve Standards
The calibration curve is constructed by preparing a series of standards of known concentrations through serial dilution of the working standard solution. The concentration range should be selected based on the expected concentration of the analyte in the samples and the sensitivity of the analytical instrument. The following table provides an example of a calibration curve with a range from 1 µg/L to 100 µg/L.
Procedure:
-
Label a series of vials for each calibration standard.
-
Prepare the calibration standards by adding the appropriate volume of the 10 mg/L working standard solution and diluting with a suitable solvent (e.g., methanol or hexane) to the final volume. The final solvent should be compatible with the analytical method.
-
Add a consistent amount of the analyte's internal standard (this compound) to each calibration standard and sample.
Data Presentation
The following tables summarize the quantitative data for the preparation of the stock solution and an example calibration curve.
Table 1: Stock Solution Preparation
| Parameter | Value |
| Compound | This compound |
| Mass of Standard | 10 mg |
| Final Volume | 10 mL |
| Solvent | Methanol |
| Final Concentration | 1000 mg/L |
| Storage Conditions | 4°C in the dark |
Table 2: Example Calibration Curve Standards
| Standard Level | Concentration (µg/L) | Volume of 10 mg/L Working Standard (µL) | Final Volume (mL) |
| 1 | 1 | 0.1 | 1 |
| 2 | 5 | 0.5 | 1 |
| 3 | 10 | 1.0 | 1 |
| 4 | 25 | 2.5 | 1 |
| 5 | 50 | 5.0 | 1 |
| 6 | 100 | 10.0 | 1 |
Derivatization for GC-MS Analysis
For the analysis of many organotin compounds by GC-MS, a derivatization step is necessary to increase their volatility and thermal stability.[6] A common derivatizing agent is sodium tetraethylborate (NaBEt4), which ethylates the organotin compounds.
Protocol for Derivatization:
-
To an aliquot of the prepared standard or sample, add a suitable buffer (e.g., acetate (B1210297) buffer) to adjust the pH.
-
Add a freshly prepared solution of sodium tetraethylborate.
-
Vortex the mixture to facilitate the reaction.
-
Extract the derivatized compounds into an organic solvent such as hexane.[2][5]
-
The organic layer is then collected for GC-MS analysis.
Visualizations
The following diagrams illustrate the workflow for the preparation of the calibration standards and the role of the internal standard in the calibration process.
References
- 1. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. bcp-instruments.com [bcp-instruments.com]
Troubleshooting & Optimization
optimization of "Diphenyldiethyltin-d10" concentration for isotope dilution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diphenyldiethyltin-d10 as an internal standard in isotope dilution mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use as an internal standard?
A1: The ideal concentration of your this compound internal standard (IS) is dependent on the expected concentration of the native analyte in your samples. A general best practice is to add the internal standard at a concentration that is close to the expected concentration of the analyte.[1] For calibration curves, a constant concentration of the internal standard is added to all calibration standards and unknown samples.[2] The goal is to achieve a robust and consistent signal for the IS across the entire analytical run.[2]
Q2: How does the concentration of the internal standard affect the accuracy and precision of my results?
A2: The concentration of the internal standard is critical for achieving accurate and precise quantification. Using an appropriate concentration helps to normalize variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[2][3] An optimal concentration ensures that the analyte-to-internal standard response ratio remains constant even if there are physical losses during sample handling.[4] However, using an excessively high or low concentration can negatively impact method performance.[5]
Q3: Can I use the same concentration of this compound for all my samples?
A3: Yes, a fundamental principle of the internal standard method is to add the same, known amount of the internal standard to every sample, calibrator, and quality control.[3] This consistency is crucial for correcting variability throughout the analytical process.[2] If your samples have a very wide dynamic range of analyte concentrations, you may need to perform dilutions to bring the analyte concentration closer to that of the internal standard.[4]
Q4: What are the key criteria for selecting an internal standard like this compound?
A4: A suitable internal standard should have a chemical structure that is identical or very similar to the analyte, except for the isotopic labeling.[3] It should also be chemically stable, have a mass-to-charge ratio that is easily distinguishable from the analyte by the mass spectrometer, and be absent in the sample matrix.[3] Stable isotope-labeled internal standards, like this compound, are considered the gold standard for isotope dilution analysis.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent Internal Standard (IS) Response Across Samples | Matrix Effects: Components in the sample matrix may be suppressing or enhancing the ionization of the internal standard.[2][7] | Perform a post-extraction spike experiment to evaluate matrix effects. This involves spiking the IS into the sample extract after the extraction process and comparing the response to the IS in a clean solvent.[7] |
| Sample Preparation Inconsistencies: Inefficient or variable extraction recovery between samples.[7] | Ensure thorough mixing and consistent execution of the extraction protocol for all samples. | |
| Instrument Instability: Drifting detector response or contamination of the mass spectrometer source can lead to gradual changes in signal intensity.[7] | Check instrument performance by re-injecting a subset of samples to see if the trend is reproducible. Clean the ion source if necessary. | |
| Internal Standard Signal Increases with Analyte Concentration | Co-elution and Ion Suppression/Enhancement: If the analyte and IS co-elute, high concentrations of the analyte can affect the ionization of the IS. | Optimize chromatographic conditions to achieve better separation between the analyte and the internal standard, if possible. |
| Impurity in the Internal Standard: The internal standard may contain a small amount of the unlabeled analyte. | Verify the purity of your this compound standard. | |
| Poor Signal Intensity of the Internal Standard | Incorrect Concentration: The concentration of the IS may be too low for the sensitivity of the instrument. | Prepare a new working solution of the internal standard at a higher, yet appropriate, concentration. |
| Degradation of the Internal Standard: The IS may not be stable under the storage or experimental conditions. | Check the stability of the internal standard solution. Prepare fresh solutions if degradation is suspected. | |
| Suboptimal Mass Spectrometer Tuning: The instrument may not be properly tuned for the m/z of the internal standard. | Regularly tune and calibrate your mass spectrometer using appropriate standards to ensure optimal performance.[8] | |
| Over-Curve Samples with Internal Standard Method | Analyte Concentration Exceeds Calibration Range: High concentration samples will have an analyte-to-IS ratio that falls outside the linear range of the calibration curve. | Dilute the sample with a blank matrix before adding the internal standard. This will bring the analyte concentration into the calibrated range.[4] |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
Objective: To determine the optimal concentration of the this compound internal standard for a given assay.
Methodology:
-
Estimate Analyte Concentration: Determine the expected concentration range of the native diphenyltin (B89523) analyte in your samples.
-
Prepare a Series of IS Concentrations: Prepare several working solutions of this compound at concentrations spanning the expected analyte concentration range (e.g., 0.5x, 1x, and 2x the median expected analyte concentration).
-
Spike Samples: Spike a set of representative blank matrix samples with a known mid-range concentration of the native analyte. Then, add the different concentrations of the internal standard to these samples.
-
Analyze Samples: Process and analyze these samples using your established analytical method (e.g., GC-MS or LC-MS/MS).
-
Evaluate Performance: Assess the following parameters for each IS concentration:
-
Signal-to-Noise Ratio (S/N): Ensure the S/N for the internal standard is adequate (typically >10).
-
Response Consistency: The peak area of the internal standard should be consistent across all samples.
-
Accuracy and Precision: Calculate the accuracy and precision for the quantification of the spiked analyte at each IS concentration.
-
-
Select Optimal Concentration: Choose the internal standard concentration that provides the best combination of consistent response, accuracy, and precision.
Protocol 2: Investigation of Matrix Effects
Objective: To determine if the sample matrix is affecting the ionization of the this compound internal standard.
Methodology:
-
Sample Selection: Choose several representative "problematic" samples that have shown inconsistent IS response, as well as several "normal" control samples.[7]
-
Prepare Extracts: Extract the selected samples and a blank matrix without adding the internal standard.
-
Post-Extraction Spike: After extraction, spike the extracts with a known concentration of the this compound internal standard. Also, prepare a standard of the IS in a clean solvent at the same concentration.
-
Analyze and Compare: Analyze all spiked extracts and the clean solvent standard. Compare the peak area of the internal standard in the sample extracts to the peak area in the clean solvent.
-
Interpretation:
-
Signal Suppression: A significantly lower peak area in the sample extracts compared to the clean solvent indicates ion suppression due to the matrix.
-
Signal Enhancement: A significantly higher peak area in the sample extracts indicates ion enhancement.
-
No Matrix Effect: Similar peak areas suggest that the matrix does not have a significant impact on the ionization of the internal standard.
-
Visualizations
Caption: A generalized workflow for quantitative analysis using this compound in isotope dilution.
Caption: A decision tree for troubleshooting inconsistent internal standard responses in isotope dilution analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 7. benchchem.com [benchchem.com]
- 8. gmi-inc.com [gmi-inc.com]
challenges with "Diphenyldiethyltin-d10" stability and storage
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Diphenyldiethyltin-d10?
A1: Like many organotin compounds, this compound is susceptible to several modes of degradation:
-
Hydrolysis: Organotin halides can react with moisture to form organotin oxides and hydroxides.[1][2] This is a significant concern if the compound is exposed to humid air or non-anhydrous solvents.
-
Photodegradation: Exposure to UV light can induce cleavage of the tin-carbon bonds, leading to the formation of radical species and subsequent degradation of the compound.[3]
-
Thermal Degradation: While many organotin compounds are relatively stable at room temperature, elevated temperatures can lead to decomposition.[4][5][6]
-
Redistribution Reactions: In solutions containing mixtures of different organotin species, redistribution of alkyl/aryl groups can occur, leading to the formation of new organotin compounds. This has been observed for monophenyltin and diphenyltin (B89523) species in methanol.[7]
Q2: How should I store my this compound standard?
A2: To ensure the long-term stability of your this compound standard, we recommend the following storage conditions based on general guidelines for reference standards:[8][9][10][11]
-
Container: Store in the original, tightly sealed container to prevent exposure to moisture and air. Amber glass vials are recommended to protect from light.
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable. Always allow the container to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial.
-
Atmosphere: If the standard is handled outside of its original container, it should be done under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
Q3: What solvents are recommended for preparing solutions of this compound?
A3: High-purity, anhydrous solvents are crucial for preparing stable solutions. Commonly used solvents for organotin analysis include:
-
Methanol
-
Hexane
-
Toluene
-
Dichloromethane
It is important to note that the stability of organotin compounds can be solvent-dependent. For instance, while butyltin species are stable in methanol, monophenyltin and diphenyltin species have been shown to be unstable.[7] It is recommended to prepare solutions fresh whenever possible and to conduct a stability study in the chosen solvent if the solution is to be stored for an extended period.
Q4: I am seeing unexpected peaks in my chromatogram. Could this be due to degradation of my this compound standard?
A4: Yes, the appearance of unexpected peaks could indicate degradation. Potential degradation products could include hydrolyzed species (e.g., (C₆H₅)₂(C₂H₅)₂SnO) or products of dealkylation/dearylation. To confirm if the unexpected peaks are from your standard, you can:
-
Analyze a freshly prepared solution of the standard.
-
Perform a forced degradation study (see Experimental Protocols section) to intentionally degrade the standard and observe the resulting degradation products.
-
Use a mass spectrometry (MS) detector to identify the mass of the unknown peaks and compare them to potential degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Poor peak shape or splitting | 1. Interaction with active sites in the GC inlet or column. 2. Partial degradation of the analyte on the column. | 1. Deactivate the GC inlet liner. Use a fresh, silanized liner. 2. Use a high-quality, inert GC column. 3. Lower the injection port temperature to minimize thermal degradation. |
| Decreasing analyte response over time | 1. Degradation of the stock or working solution. 2. Adsorption of the analyte to glassware or plasticware. | 1. Prepare fresh solutions from the solid standard. 2. Verify the stability of the standard in the chosen solvent (see Experimental Protocols). 3. Use silanized glassware to minimize adsorption. |
| Inconsistent or non-reproducible results | 1. Instability of the standard under the experimental conditions. 2. Contamination of the standard or solvent. 3. Improper handling and storage. | 1. Review the storage and handling procedures. Ensure the standard is protected from light, moisture, and elevated temperatures. 2. Use high-purity, anhydrous solvents and clean glassware. 3. Perform a system suitability test before each analytical run. |
| Appearance of unknown peaks | 1. Degradation of this compound. 2. Contamination from the solvent, glassware, or sample matrix. | 1. Analyze a solvent blank to rule out solvent contamination. 2. Prepare a fresh standard solution and re-analyze. 3. If degradation is suspected, refer to the FAQs and consider performing a stability study. |
Stability of Analogous Organotin Compounds in Solution
Due to the lack of specific data for this compound, the following table summarizes the stability of analogous butyltin and phenyltin compounds in methanol, which can serve as a general indicator of potential stability challenges.
| Compound | Storage Temperature | Observation after Storage | Reference |
| Monobutyltin (MBT) | -20 °C, +4 °C, +22 °C | Stable | [7] |
| Dibutyltin (DBT) | -20 °C, +4 °C, +22 °C | Stable | [7] |
| Tributyltin (TBT) | -20 °C, +4 °C, +22 °C | Stable | [7] |
| Monophenyltin (MPhT) | -20 °C, +4 °C, +22 °C | Unstable; redistributes to Diphenyltin (DPhT) and inorganic tin. | [7] |
| Diphenyltin (DPhT) | -20 °C, +4 °C, +22 °C | Unstable; redistributes to Monophenyltin (MPhT) and Triphenyltin (TPhT). | [7] |
Experimental Protocols
Protocol for Stability Assessment of this compound in Solution
This protocol outlines a general procedure for researchers to assess the stability of their this compound working solutions under their specific laboratory conditions.
1. Objective: To determine the short-term or long-term stability of a this compound solution in a specific solvent and at a defined storage temperature.
2. Materials:
-
This compound reference standard
-
High-purity, anhydrous solvent (e.g., methanol, hexane)
-
Volumetric flasks and pipettes (silanized glassware is recommended)
-
Amber glass vials with PTFE-lined caps
-
Analytical instrument (e.g., GC-MS, GC-FID, LC-MS)
-
Refrigerator or freezer for controlled temperature storage
3. Procedure:
-
Preparation of Stock Solution (Time Zero):
-
Accurately weigh a known amount of this compound solid.
-
Dissolve the solid in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Prepare a series of working standards by diluting the stock solution to concentrations relevant to your analytical method.
-
Analyze the freshly prepared working standards immediately. This will serve as your "time zero" data. Record the peak area or height of the this compound peak.
-
-
Storage of Stability Samples:
-
Aliquot the stock solution into several amber glass vials, filling them to minimize headspace.
-
Store the vials under the desired conditions (e.g., room temperature, 4 °C, -20 °C). Protect from light.
-
-
Analysis at Subsequent Time Points:
-
At predetermined time intervals (e.g., 24 hours, 7 days, 1 month, 3 months), retrieve one vial from storage.
-
Allow the vial to equilibrate to room temperature.
-
Prepare fresh working standards from the stored stock solution.
-
Analyze the working standards using the same analytical method as for the "time zero" analysis.
-
4. Data Analysis:
-
Calculate the percentage of the initial this compound remaining at each time point using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time Zero) * 100
-
Plot the % Remaining versus time.
-
Establish an acceptance criterion for stability (e.g., the concentration should not decrease by more than 5%). The solution is considered stable for the period during which the concentration remains within this limit.
-
Visually inspect the chromatograms for the appearance and growth of any new peaks, which may indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Organotin Release from Polyvinyl Chloride Microplastics and Concurrent Photodegradation in Water: Impacts from Salinity, Dissolved Organic Matter, and Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 9. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 10. uspbpep.com [uspbpep.com]
- 11. pharmabeginers.com [pharmabeginers.com]
improving peak shape and resolution for "Diphenyldiethyltin-d10"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution during the analysis of Diphenyldiethyltin-d10.
Troubleshooting Guide: Improving Peak Shape and Resolution
Poor peak shape and resolution can significantly impact the accuracy and reliability of your analytical results. This guide addresses common issues encountered during the analysis of this compound by Gas Chromatography (GC) and Liquid Chromatography (LC).
Question: My peaks for this compound are tailing in my GC analysis. What are the potential causes and solutions?
Answer:
Peak tailing in the GC analysis of organotin compounds like this compound is a frequent challenge that can compromise analytical accuracy.[1][2] The primary causes can be categorized as either chemical interactions or physical effects within the GC system.
Potential Causes and Solutions:
| Cause | Description | Recommended Solutions |
| Active Sites | Polar organotin compounds can interact with active sites, such as silanol (B1196071) groups, in the injector liner, column, or packing material.[1] This leads to secondary interactions that delay the elution of a portion of the analyte, causing a tailing peak. | - Use a deactivated inlet liner or a liner with glass wool to trap non-volatile matrix components. - Trim the first few centimeters of the analytical column to remove active sites that may have developed. - Use a highly deactivated GC column specifically designed for inertness. |
| Incomplete Derivatization | For GC analysis, organotin compounds often require derivatization to increase their volatility. Incomplete derivatization can leave more polar, underivatized compounds that interact strongly with the stationary phase.[1] | - Optimize the derivatization reaction conditions (e.g., reagent concentration, reaction time, temperature). A common derivatization agent is sodium tetraethylborate (NaBEt₄).[3][4] - Ensure the derivatization reagent is fresh and active. |
| Column Contamination | Residues from previous injections or sample matrix components can contaminate the injector, column, or detector, creating active sites that interact with organotin compounds.[1] | - Bake out the column at a high temperature (within the column's limits) to remove contaminants. - If contamination is severe, solvent rinse the column (if compatible with the stationary phase) or replace it. |
| Poor Column Installation | An improperly cut or installed column can create dead volume or turbulence in the sample flow path, leading to peak tailing.[1] | - Ensure the column is cut cleanly and squarely. - Install the column according to the manufacturer's instructions for the specific GC model to minimize dead volume. |
| Sample Overload | Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes, including tailing.[5] | - Reduce the injection volume or dilute the sample. |
Question: I am observing broad or split peaks for this compound in my LC analysis. How can I troubleshoot this?
Answer:
Broad or split peaks in LC analysis can be caused by a variety of factors related to the column, mobile phase, or the instrument itself.
Potential Causes and Solutions:
| Cause | Description | Recommended Solutions |
| Column Degradation | Deterioration of the column packing material, often at the inlet, can lead to peak distortion.[6] This can be caused by harsh mobile phase conditions or sample contaminants. | - If using a guard column, replace it first to see if the peak shape improves.[6] - If the problem persists, replace the analytical column. - To prolong column life, ensure proper sample clean-up and use a mobile phase within the recommended pH range for the column. |
| Mobile Phase Mismatch | A significant difference in solvent strength or pH between the sample solvent and the mobile phase can cause peak distortion.[1] | - Ideally, dissolve the sample in the initial mobile phase. - If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Extra-Column Volume | Excessive volume in the tubing and connections between the injector, column, and detector can lead to band broadening. | - Use tubing with a small internal diameter and keep the length as short as possible. - Ensure all fittings are properly connected to avoid dead volume. |
| Co-elution | A closely eluting impurity or related compound can merge with the main peak, causing it to appear broad or split. | - Optimize the mobile phase composition (e.g., organic solvent ratio, pH, additives) to improve separation. - Consider a column with a different stationary phase chemistry for alternative selectivity. |
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the analysis of this compound?
A1: For Gas Chromatography (GC) analysis, derivatization is typically required for polar organotin compounds like diethyltins to increase their volatility and thermal stability.[7][8] A common method is ethylation using sodium tetraethylborate (NaBEt₄).[3][4] For Liquid Chromatography (LC) analysis, derivatization is generally not necessary, which can simplify sample preparation.[6][9]
Q2: What type of GC column is best suited for analyzing derivatized this compound?
A2: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is often a good starting point. These columns provide good resolution for a wide range of organotin compounds. Using an inert or "ultrainert" version of these columns is highly recommended to minimize interactions with active sites.
Q3: How can I improve the resolution between this compound and other components in my sample?
A3: To improve resolution, you can adjust several chromatographic parameters:
-
In GC:
-
Temperature Program: Decrease the oven temperature ramp rate to increase the separation time between peaks.
-
Carrier Gas Flow Rate: Optimize the flow rate for your column dimensions to achieve the highest efficiency.
-
Column Dimensions: Using a longer column or a column with a smaller internal diameter can increase the number of theoretical plates and improve resolution.
-
-
In LC:
-
Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer to fine-tune the retention and separation.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[10]
-
Column Particle Size: Columns with smaller particle sizes generally provide higher efficiency and better resolution.
-
Q4: What are some key considerations for sample preparation when analyzing this compound?
A4: Proper sample preparation is crucial for accurate analysis and to protect your analytical column.
-
Extraction: The choice of extraction solvent and method will depend on the sample matrix. A common approach for solid samples is extraction with an organic solvent, sometimes with the aid of sonication.
-
Clean-up: A clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering matrix components that can affect peak shape and instrument performance.
-
Filtration: Always filter your samples before injection to remove particulate matter that can clog the column or instrument tubing.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in a Non-Aqueous Matrix
This protocol provides a general procedure for the analysis of this compound in a relatively clean organic matrix. Optimization will be required for specific sample types.
1. Sample Preparation and Derivatization: a. Accurately weigh a known amount of the sample into a glass vial. b. Dilute the sample with a suitable organic solvent (e.g., hexane). c. Add an internal standard solution if required. d. To ethylate the this compound, add a freshly prepared 1-2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in ethanol.[7] e. Vortex the mixture for 1-2 minutes and let it react for 30 minutes at room temperature. f. Add deionized water to quench the reaction and separate the phases. g. Carefully transfer the organic (upper) layer to a clean vial for GC-MS analysis.
2. GC-MS Conditions (Illustrative Example):
| Parameter | Setting |
| GC System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Inlet | Split/Splitless, operated in splitless mode |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for target ions of derivatized this compound |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak shape problems in chromatography.
Caption: A decision tree for troubleshooting common peak shape issues.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. [Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with sodium tetraethylborate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. sciex.jp [sciex.jp]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
"Diphenyldiethyltin-d10" signal suppression in electrospray ionization
Welcome to the technical support center for organotin analysis using Diphenyldiethyltin-d10 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to signal suppression in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my assay?
A1: this compound is a deuterated form of diphenyldiethyltin. It serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry assays. The key advantage of a SIL-IS is that it behaves nearly identically to the non-labeled analyte of interest during sample preparation, chromatography, and ionization.[1] Its use is critical for correcting variations in the analytical process, including signal suppression or enhancement caused by matrix effects, thereby ensuring accurate quantification.[1][2]
Q2: What is ESI signal suppression and why does it affect my this compound signal?
A2: Electrospray ionization (ESI) is a soft ionization technique that can be susceptible to matrix effects.[3] Signal suppression occurs when molecules from the sample matrix (e.g., salts, lipids, other endogenous compounds) co-elute with your analyte and the internal standard.[4] These matrix components compete for charge in the ESI source or alter the properties of the ESI droplets, which reduces the ionization efficiency of both the target analyte and this compound.[1][5] This leads to a lower-than-expected signal intensity.
Q3: If the internal standard signal is also suppressed, why is my quantification still considered accurate?
A3: The fundamental principle of using a stable isotope-labeled internal standard like this compound is that it experiences the same degree of signal suppression as the native analyte.[1] When you calculate the final concentration, you use the ratio of the analyte's peak area to the internal standard's peak area. Since both are affected similarly by the matrix, this ratio remains constant and accurate, even if the absolute signal intensities for both are low.[6]
Q4: What are the most common causes of severe signal suppression in organotin analysis?
A4: The most common causes stem from complex sample matrices. Organotin compounds are analyzed in diverse samples such as sediments, seafood, textiles, and food products.[7][8] These matrices contain high concentrations of interfering substances. Key causes include:
-
High salt concentration: Salts can form adducts and reduce the efficiency of droplet evaporation in the ESI source.[9]
-
Co-eluting matrix components: Compounds with high proton affinity or surface activity can outcompete the analyte for ionization.[10]
-
Insufficient sample cleanup: Inadequate removal of matrix components during sample preparation is a primary cause of suppression.[3]
-
Poor chromatographic separation: If the target analyte and internal standard co-elute with a large, interfering matrix peak, suppression will be significant.[11]
Q5: Can I completely eliminate signal suppression?
A5: While complete elimination is often difficult, especially in complex matrices, signal suppression can be significantly minimized to an acceptable level.[12] The goal is to achieve a consistent and reproducible signal for both the analyte and the internal standard. Strategies focus on reducing the amount of interfering matrix components that reach the ESI source.[10]
Troubleshooting Guide: Low Signal for this compound
If you observe a significant drop in the signal intensity for this compound, it indicates a potential issue with matrix effects or the overall analytical method. Use this guide to troubleshoot the problem.
Issue: The signal intensity for this compound is significantly lower than expected or has disappeared entirely.
Below is a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for low internal standard signal.
Step-by-Step Troubleshooting Actions
-
Verify Mass Spectrometer Performance:
-
Action: Prepare a fresh, simple solution of this compound in a clean solvent (e.g., methanol/water). Infuse this solution directly into the mass spectrometer, bypassing the LC system.[13]
-
Expected Outcome: You should see a strong, stable signal.
-
If Signal is Poor: The issue is with the MS instrument itself. Common problems include a dirty ion source, clogged capillaries, or incorrect instrument settings.[14] Clean the ion source and recalibrate the instrument.
-
-
Investigate the LC System:
-
Action: If the MS performs well, the problem may lie with the LC system. Check for pressure fluctuations, which could indicate a leak or blockage.[14] Ensure the mobile phases are correctly prepared and of high purity.[5]
-
Expected Outcome: The LC system should operate at a stable pressure with no leaks.
-
If Issues Persist: The analytical column might be contaminated or degraded. Try replacing the column.
-
-
Evaluate Matrix Effects:
-
Action: If both the MS and LC systems are functioning correctly, the problem is almost certainly severe signal suppression from your sample matrix.[4]
-
Mitigation Strategies:
-
Improve Sample Preparation: Enhance your cleanup procedure to remove more interfering compounds. This could involve using a different Solid Phase Extraction (SPE) sorbent or adding a cleanup step to a QuEChERS protocol.[1][7]
-
Optimize Chromatography: Modify your LC gradient to better separate this compound from the region where most matrix components elute.[5]
-
Dilute the Sample: Diluting the final sample extract with the mobile phase is a simple and highly effective way to reduce the concentration of matrix components and lessen their suppressive effect.[8][12]
-
-
Experimental Protocols
This section provides a general protocol for the analysis of organotin compounds using a QuEChERS-based extraction and LC-MS/MS, a common approach for complex matrices like food or sediment.[6][7]
Workflow Overview
Caption: General workflow for sample preparation and analysis.
Protocol: QuEChERS Extraction and LC-MS/MS Analysis
-
Sample Preparation (QuEChERS)
-
Weigh approximately 1-5 g of your homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound solution (internal standard).
-
Add 10 mL of 1% formic acid in acetonitrile.[7]
-
Cap the tube and vortex vigorously for 1 minute.
-
Add partitioning salts (e.g., a pre-packaged QuEChERS salt packet containing magnesium sulfate (B86663) and sodium acetate).
-
Shake vigorously for 1 minute and then centrifuge at >3000 x g for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a clean tube for analysis or further cleanup.
-
(Optional d-SPE Cleanup) For particularly dirty matrices, transfer the extract to a tube containing a d-SPE cleanup sorbent (e.g., C18 and PSA) to remove lipids and other interferences. Vortex and centrifuge again.
-
-
LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).[8]
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate (B1220265) in water.[6]
-
Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in methanol.[6]
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 95% B) to elute the organotin compounds, hold for a few minutes, and then return to initial conditions to re-equilibrate.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: ESI Positive (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. You will need to optimize the precursor and product ion transitions for both your target organotin analyte and this compound.
-
Data Presentation: Mitigating Matrix Effects by Dilution
Diluting the final sample extract is a powerful strategy to reduce signal suppression. As the concentration of matrix components decreases, their suppressive effect on the ESI process is diminished. The table below provides representative data, adapted from a study on pesticides, illustrating how dilution can recover signal intensity.[12]
| Dilution Factor | Matrix Concentration | Average Signal Suppression (%) | Signal Recovery |
| 1x (Undiluted) | High | 80% | Baseline |
| 5x | Medium-High | 55% | Improved |
| 10x | Medium | 35% | Good |
| 25x | Low | <20% | Excellent |
| 50x | Very Low | <10% | Near Complete |
This table illustrates the general principle that a dilution factor of 25-40x can reduce initial ion suppression of up to 80% to a much more manageable level of less than 20%.[12] The optimal dilution factor must be determined experimentally for your specific analyte and matrix.
References
- 1. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.jp [sciex.jp]
- 9. Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Signal suppression/enhancement in HPLC-ESI-MS/MS from concomitant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biotage.com [biotage.com]
- 14. zefsci.com [zefsci.com]
minimizing "Diphenyldiethyltin-d10" background in analytical instruments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing background signals from Diphenyldiethyltin-d10 in analytical instruments. While this compound is not widely reported as a common background contaminant, the principles outlined below for organotin compounds and general LC-MS contaminants can be applied to effectively manage this specific issue.
Troubleshooting Guide
This guide is designed to help you systematically identify the source of the this compound background signal.
Question: I am observing a persistent background signal corresponding to this compound in my analytical runs. What is the first step I should take?
Answer: The first step is to isolate the source of the contamination by systematically checking the components of your analytical system. Begin by running a blank injection with your current method. If the background is still present, it suggests the contamination is within the LC-MS system itself or in the solvents. If the background disappears, the source is likely from your sample preparation workflow.
Here is a logical workflow to pinpoint the source of contamination:
Caption: Troubleshooting workflow for identifying contamination sources.
Question: If I suspect the contamination is from my sample preparation, what are the likely sources?
Answer: For an organotin compound like this compound, potential sources during sample preparation include:
-
Cross-contamination: Residue from previous experiments where this compound was used, for instance, as an internal standard.
-
Leaching from plasticware: Certain types of plastic consumables can leach organotin compounds. This is less common but possible, especially with aggressive solvents.
-
Contaminated reagents: A shared reagent or solvent in the lab could be the source.
To investigate, prepare a "mock" sample by going through all the sample preparation steps but without adding the actual sample matrix. If the background appears, you can then systematically substitute each component (e.g., use glassware instead of plastic vials, use fresh solvents) to find the culprit.
Frequently Asked Questions (FAQs)
Q1: What m/z value should I be looking for with this compound?
A1: The molecular weight of this compound (C16H10D10Sn) is approximately 341.10 g/mol . Depending on your ionization source and mobile phase, you would typically look for the protonated molecule [M+H]+ or adducts with sodium [M+Na]+ or other cations. Always check the isotopic pattern for tin, which is highly characteristic.
Q2: Can this compound leach from common laboratory plastics?
A2: While plasticizers like phthalates are common contaminants, organotins are less so. However, some plastics may contain organotin stabilizers. If you suspect your plasticware, consider switching to polypropylene (B1209903) (PP) or, for maximum inertness, glass or PTFE containers.[1]
Q3: We use organotin reagents in our lab for other purposes. Could this be the source?
A3: Yes, this is a very likely source. Organotin compounds can be "sticky" and persist on surfaces like glassware, spatulas, and fume hood sashes.[2][3][4] Aerosolized particles can also travel and contaminate surfaces and equipment. If organotins are used in the same lab space, stringent cleaning protocols are essential.
Q4: What is the best way to clean glassware and instrument components to remove organotin contamination?
A4: A multi-step cleaning process is most effective for organotin compounds.[2][4] First, rinse with an organic solvent to remove the bulk of the residue. Then, use an oxidizing agent to break down the organotin into more soluble, inorganic tin species.
Experimental Protocols
Protocol 1: Decontamination of Glassware
Objective: To thoroughly remove organotin residues from laboratory glassware.
Materials:
-
Contaminated glassware
-
Acetone (B3395972) or Dichloromethane (DCM)
-
Commercial bleach (sodium hypochlorite (B82951) solution) or 20% nitric acid
-
Deionized water
-
Designated hazardous waste containers
Procedure:
-
Initial Rinse: In a fume hood, rinse the glassware thoroughly with an organic solvent like acetone or DCM.[2] Collect this rinse as hazardous organotin waste.
-
Oxidative Soak: Immerse the rinsed glassware in a bath of either commercial bleach or 20% nitric acid.[4] Let it soak for at least 12 hours. This step helps to oxidize the organotin compounds.[2][4]
-
Thorough Rinsing: Carefully remove the glassware from the oxidizing bath. Rinse it extensively with deionized water.
-
Standard Wash: Proceed with your standard laboratory washing procedure (e.g., detergent, tap water, and final deionized water rinses).
Protocol 2: Cleaning of the LC-MS System
Objective: To decontaminate the fluidic path of an LC-MS system suspected of organotin contamination.
Materials:
-
High-purity solvents (e.g., isopropanol, acetonitrile, methanol, water)
-
A new LC column (or a dedicated cleaning column)
Procedure:
-
Systematic Flushing: Disconnect the column and any detectors. Flush the entire LC system, including the autosampler needle and injection port, with a series of high-purity solvents. A common sequence is:
-
Isopropanol (to remove organic residues)
-
Water (to remove salts and polar residues)
-
Methanol
-
Acetonitrile
-
-
Mobile Phase Line Cleaning: If a specific mobile phase is suspected, replace it entirely with a fresh, high-purity batch. Purge the lines thoroughly.
-
Ion Source Cleaning: Follow the manufacturer's instructions to clean the mass spectrometer's ion source. This is a critical step as contaminants can accumulate here.
-
Re-equilibration: Install a new (or thoroughly cleaned) column and re-equilibrate the system with fresh mobile phase. Run several blank injections to ensure the background has been eliminated.
Here is a diagram illustrating the general cleaning workflow:
Caption: General workflows for glassware and LC-MS system decontamination.
Quantitative Data Summary
The following table provides an example of how to track the reduction of the this compound background signal after performing various cleaning procedures. You should record the peak area or intensity from your instrument's software.
| Action Taken | Baseline Signal (Area) | Signal After Action (Area) | % Reduction |
| Replaced Mobile Phase A and B | 500,000 | 480,000 | 4% |
| Flushed LC System with Isopropanol | 480,000 | 250,000 | 48% |
| Cleaned MS Ion Source | 250,000 | 110,000 | 56% |
| Switched from Plastic to Glass Vials | 110,000 | < 5,000 (Below LOQ) | >95% |
This is illustrative data. LOQ = Limit of Quantitation.
References
Technical Support Center: Diphenyldiethyltin-d10 Derivatization and Analysis
This technical support center is designed for researchers, scientists, and drug development professionals working with Diphenyldiethyltin-d10 and other organotin compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures, with a focus on derivatization efficiency and optimization for gas chromatography-mass spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound by GC-MS?
A1: Polar organotin compounds, including diphenyltin (B89523) species, are often not volatile enough for direct analysis by gas chromatography (GC). Derivatization is a chemical modification process that converts these polar analytes into more volatile and thermally stable forms, making them suitable for GC separation and detection.[1]
Q2: What are the most common derivatization methods for organotin compounds like this compound?
A2: The two most prevalent techniques for derivatizing organotin compounds are ethylation using sodium tetraethylborate (NaBEt₄) and alkylation using Grignard reagents (e.g., methylmagnesium bromide or pentylmagnesium bromide).[2] Ethylation with NaBEt₄ is often preferred for aqueous samples due to its convenience and the possibility of in-situ derivatization.
Q3: What is a typical derivatization efficiency I can expect for diphenyltin compounds?
A3: The derivatization yield for phenyltin compounds can range from 40% to 100%, depending on the specific compound, the derivatization reagent, and the reaction conditions.[3][4] Isotope dilution mass spectrometry (IDMS) methods, which correct for recovery and derivatization inefficiencies, have shown recoveries for diphenyltin in the range of 70-114%.[5]
Q4: How can I improve the accuracy of my quantitative analysis of this compound?
A4: The use of a deuterated internal standard, such as this compound itself, in an isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for accurate quantification.[6][7][8] This method corrects for sample loss during preparation and variations in derivatization efficiency and instrumental response.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
Symptoms:
-
No peak corresponding to the derivatized this compound is observed in the chromatogram.
-
The peak intensity is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete or Failed Derivatization | - Verify Reagent Activity: Prepare fresh derivatization reagents, especially sodium tetraethylborate solutions, which are not stable and should be prepared daily.[9] For Grignard reagents, ensure they have not been deactivated by exposure to air or moisture.- Optimize pH: The pH of the reaction mixture is critical. For ethylation with NaBEt₄, a pH of around 4-5 is generally optimal.[10] Adjust the pH of your sample with an appropriate buffer (e.g., acetate (B1210297) buffer) before adding the derivatizing agent.[9]- Check Reaction Time: Ensure sufficient reaction time for the derivatization to complete. This can range from 15 minutes to over an hour depending on the method.[2][9] |
| Sample Loss During Extraction | - Optimize Extraction Solvent: Ensure the chosen organic solvent (e.g., hexane (B92381), pentane) is appropriate for extracting the derivatized, nonpolar organotin compound.- Use a Chelating Agent: For solid samples, using a chelating agent like tropolone (B20159) during extraction can improve the recovery of organotin compounds.[6] |
| Instrumental Issues | - Check GC-MS Parameters: Verify the GC oven temperature program, injector temperature, and MS parameters (ion source temperature, detector voltage). Ensure the mass spectrometer is operating in the correct acquisition mode (e.g., Selected Ion Monitoring - SIM) to maximize sensitivity for your target analyte. |
Troubleshooting Workflow for Low Signal
Issue 2: Poor Chromatographic Peak Shape (Tailing)
Symptoms:
-
Asymmetrical peaks with a pronounced "tail."
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC System | - Deactivate Injector Liner: Use a deactivated liner or one with glass wool to trap non-volatile residues. Regularly replace the liner.- Column Conditioning: Ensure the GC column is properly conditioned according to the manufacturer's instructions to passivate active sites. |
| Incomplete Derivatization | - As described in "Issue 1," ensure the derivatization reaction goes to completion to avoid the presence of more polar, underivatized or partially derivatized compounds that can interact strongly with the stationary phase. |
| Column Overload | - Dilute the Sample: Injecting a sample that is too concentrated can lead to peak tailing. Dilute the sample and re-inject. |
Decision Tree for Peak Tailing
Quantitative Data Summary
The following table summarizes recovery and derivatization yield data for phenyltin compounds from various studies, which can serve as a reference for expected efficiencies when working with this compound.
| Compound | Derivatization Method | Matrix | Recovery / Yield (%) | Reference |
| Diphenyltin | Isotope Dilution | Drinking Water | 70 - 114 | [5] |
| Triphenyltin | Isotope Dilution | Drinking Water | 70 - 114 | [5] |
| Phenyltins | Ethylation (NaBEt₄) | Water | 40 - 100 | [3][4] |
| Phenyltins | Propylation (NaBPr₄) | Water | 40 - 100 | [3] |
| Triphenyltin | Ethylation (NaBEt₄) | Spiked Water | 70 | [11] |
Experimental Protocols
Protocol 1: Ethylation of Diphenyltin Compounds in Aqueous Samples with Sodium Tetraethylborate (NaBEt₄)
This protocol is adapted from established methods for the derivatization of organotin compounds in water samples.[2][9]
Materials:
-
This compound standard solution
-
Sodium tetraethylborate (NaBEt₄), 2% (w/v) solution in ethanol (B145695) or water (prepare fresh daily)[9]
-
Acetate buffer (pH 4.7)[9]
-
Hexane (or other suitable organic solvent)
-
Deionized water
-
Sample vials
Procedure:
-
To a 5 mL aqueous sample in a glass tube, add an appropriate amount of the this compound internal standard.
-
Add 5 mL of acetate buffer to adjust the pH to 4.7.[9]
-
Add 0.5 mL of the freshly prepared 2% NaBEt₄ solution.[9]
-
Add 2 mL of hexane to the mixture.
-
Vortex the mixture vigorously for 30 minutes to ensure thorough mixing and reaction.[9]
-
Allow the layers to separate. The derivatized, nonpolar this compound will be in the upper hexane layer.
-
Carefully transfer the hexane layer to a clean vial for GC-MS analysis.
Experimental Workflow for Ethylation
Protocol 2: GC-MS Analysis of Derivatized this compound
The following are typical GC-MS parameters for the analysis of ethylated organotin compounds.
| Parameter | Setting |
| Gas Chromatograph | |
| - Injector | Split/splitless or PTV |
| - Injection Volume | 1-3 µL |
| - Column | e.g., Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| - Carrier Gas | Helium at a constant flow of ~1.5 mL/min |
| - Oven Program | Initial temp: 50°C, hold for 1 minRamp: 10°C/min to 300°CHold: 5 min at 300°C |
| Mass Spectrometer | |
| - Ionization Mode | Electron Ionization (EI) at 70 eV |
| - Ion Source Temp. | 230°C |
| - Transfer Line Temp. | 280°C |
| - Acquisition Mode | Selected Ion Monitoring (SIM) |
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. Comparison of sodium tetraethylborate and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 6. Certification of butyltins and phenyltins in marine sediment certified reference material by species-specific isotope-dilution mass spectrometric analysis using synthesized 118Sn-enriched organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotope dilution - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. resources.strem.com [resources.strem.com]
- 11. pjoes.com [pjoes.com]
addressing "Diphenyldiethyltin-d10" carryover in autosamplers
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address analyte carryover in autosamplers, with a focus on persistent or "sticky" compounds like organometallics.
Frequently Asked Questions (FAQs)
Q1: What is sample carryover in an autosampler?
A1: Sample carryover is the contamination of a current sample by remnants of a previous sample.[1][2] This phenomenon can lead to inaccurate quantification, false-positive results, and compromised data integrity, which is particularly critical in regulated environments like pharmaceuticals.[1] Carryover typically manifests as unexpected peaks in blank injections that chromatographically match the analyte of interest from a preceding high-concentration sample.[1][3]
Q2: Why are some compounds, like organometallics, more prone to carryover?
A2: Certain compounds exhibit properties that make them more likely to adhere to surfaces within the autosampler and liquid chromatography (LC) system. Hydrophobic or "sticky" compounds can adsorb to metallic surfaces, tubing, and valve components.[4][5] Organometallic compounds, due to their chemical nature, can interact with various materials in the sample flow path, making them more challenging to completely rinse away between injections.
Q3: How can I confirm that the carryover is coming from the autosampler?
A3: To isolate the autosampler as the source of carryover, you can perform a simple diagnostic test. First, inject a high-concentration standard followed by a blank injection to confirm the presence of carryover. Then, bypass the autosampler by performing a manual injection of a blank solvent. If the carryover peak disappears with a manual injection, it strongly indicates that the autosampler is the source of the contamination.[6][7]
Q4: What are the common hardware components in an autosampler that contribute to carryover?
A4: Several components within an autosampler can be sources of carryover. The most common culprits include the injection needle (both inner and outer surfaces), the injection valve rotor seal, the sample loop, and any connecting tubing.[3][8] Worn or scratched rotor seals can create dead volumes where sample can be trapped and slowly leach out in subsequent injections.[8] Improperly seated fittings can also create unswept volumes that contribute to carryover.[2]
Troubleshooting Guides
Guide 1: Initial Assessment of Carryover
This guide provides a systematic approach to identifying and quantifying the extent of a carryover issue.
Step 1: Perform a Carryover Test
-
Inject a high-concentration standard of "Diphenyldiethyltin-d10".
-
Immediately follow with a series of blank injections (e.g., 3-5 blanks).[4]
-
Monitor the peak area of the analyte in the blank injections.
Step 2: Classify the Carryover
-
Classic Carryover: The analyte peak area decreases with each subsequent blank injection. This suggests that the carryover is being progressively washed away from a component in the flow path.[3]
-
Constant Carryover: The analyte peak area remains relatively constant across multiple blank injections. This may indicate a contaminated blank solution or a more persistent contamination source within the system.[3]
Step 3: Verify the Blank Solution
-
Prepare a fresh blank solution using a different batch of solvent.
-
Inject the new blank. If the carryover peak disappears, the original blank solution was contaminated.[3]
Guide 2: Optimizing Autosampler Wash Protocols
A robust needle wash protocol is the first line of defense against carryover.
Problem: Insufficient cleaning of the injection needle between runs.
Solution: Develop a multi-step, solvent-based wash routine. The choice of wash solvent is critical and should be strong enough to dissolve the analyte of interest.[3][5]
Recommended Wash Solvents:
| Solvent Category | Examples | Purpose |
| Strong Organic Solvents | Acetonitrile (B52724), Methanol (B129727), Isopropanol | To dissolve non-polar and hydrophobic compounds.[1][3] |
| Aqueous Solutions with Additives | Water with 0.1-1% Formic Acid or Acetic Acid | To remove ionic compounds that may adhere to metallic surfaces.[4][6] |
| Solvent Mixtures | 50:50 Acetonitrile:Isopropanol | To provide a broad-spectrum cleaning for complex samples. |
Experimental Protocol: Developing an Effective Wash Method
-
Initial Wash: Start with a wash solvent that mimics the mobile phase composition at which the analyte elutes.
-
Dual-Solvent Washes: Implement a two-step wash. First, use a strong organic solvent to remove the analyte, followed by an aqueous wash to remove any remaining polar residues.[1]
-
Increase Wash Volume and Cycles: For persistent compounds, increase the volume of the wash solvent and the number of wash cycles.[1][8] A minimum wash volume of 10 times the injection volume is a good starting point.[8]
-
Evaluate Different Solvents: Test various solvents and solvent mixtures to find the most effective combination for "this compound". Isopropanol is often more effective than methanol or acetonitrile for removing highly hydrophobic contaminants.[3]
Guide 3: Systematic Cleaning of Autosampler Components
If an optimized wash protocol is insufficient, a more thorough cleaning of individual components is necessary.
Workflow for Systematic Cleaning:
Caption: A logical workflow for troubleshooting persistent autosampler carryover.
Experimental Protocol: Component Cleaning and Replacement
-
Safety First: Before beginning any maintenance, power down the instrument and wear appropriate personal protective equipment (PPE).
-
Replace the Needle: The injection needle is a common source of carryover. Replace it with a new one as a first step.[3]
-
Replace the Rotor Seal: The rotor seal is a consumable part that can wear over time, leading to carryover.[3][8]
-
Clean or Replace the Sample Loop: Disconnect the sample loop and flush it with a strong solvent. If carryover persists, consider replacing the loop, potentially with one made of a different material like PEEK.[3]
-
System Flush: After reassembling the components, perform a system-wide flush with a strong solvent mixture to remove any dislodged contaminants.
Preventative Measures
To minimize the occurrence of "this compound" carryover in future experiments, consider the following best practices:
-
Sequence Injection Order: Whenever possible, run samples from the lowest expected concentration to the highest.[4]
-
Strategic Blank Injections: Place blank injections immediately after high-concentration standards or samples in your analytical sequence to monitor for carryover.[4]
-
Use High-Quality Vials: Employ high-quality, silanized glass or polymer vials to reduce analyte adsorption to the vial surface.[1]
-
Regular Preventative Maintenance: Adhere to a regular maintenance schedule for your LC system, including the periodic replacement of consumable parts like rotor seals and needle seats.[5]
Logical Relationship of Preventative Measures:
Caption: Interrelated strategies for proactively preventing sample carryover.
References
- 1. mastelf.com [mastelf.com]
- 2. Reducing carryover | Waters [help.waters.com]
- 3. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 4. biotage.com [biotage.com]
- 5. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 6. lctsbible.com [lctsbible.com]
- 7. Troubleshooting HPLC Autosampler Contamination [m-pharmaguide.com]
- 8. chromatographyonline.com [chromatographyonline.com]
"Diphenyldiethyltin-d10" interference from isobaric compounds
Welcome to the technical support center for the analysis of Diphenyldiethyltin-d10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding potential isobaric interferences during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is isotopic labeling important?
This compound is a deuterated form of Diphenyldiethyltin, an organotin compound. In this specific isotopologue, the ten hydrogen atoms on the two ethyl groups are replaced with deuterium. This isotopic labeling is crucial for its use as an internal standard in quantitative mass spectrometry analysis. By being chemically identical to the native compound but having a distinct mass, it allows for accurate correction of variations in sample preparation and instrument response.
Q2: What is an isobaric interference in the context of this compound analysis?
An isobaric interference occurs when one or more other compounds or their fragments have the same nominal mass-to-charge ratio (m/z) as a target ion of this compound. This can lead to artificially high signals and inaccurate quantification.
Q3: What are the key fragment ions of this compound to monitor?
Based on the structure and known fragmentation patterns of similar compounds, the following are the predicted key ions and their approximate m/z values for the most abundant tin isotope (¹²⁰Sn). Due to the presence of multiple tin isotopes, these peaks will appear as characteristic isotopic clusters.
| Ion Description | Predicted m/z (for ¹²⁰Sn) | Notes |
| [M-C₂D₅]⁺ | 307 | Loss of one deuterated ethyl group. This is often a prominent ion. |
| [M-2(C₂D₅)]⁺ | 273 | Loss of both deuterated ethyl groups. |
| [Sn(C₆H₅)]⁺ | 197 | Phenyltin cation. |
| [Sn]⁺ | 120 | Tin ion. |
Q4: What are some potential isobaric interferences for this compound?
Identifying specific isobaric interferences without experimental data is challenging. However, potential interferences can be predicted by considering common co-extractants from environmental and biological matrices that might have fragment ions with the same nominal mass as the target ions of this compound.
| This compound Fragment (m/z) | Potential Isobaric Compound Class | Example(s) |
| 307 | Phthalate esters, pesticides | Fragments from larger molecules |
| 273 | Polychlorinated biphenyls (PCBs) | Certain PCB congeners or their fragments |
| 197 | Polycyclic aromatic hydrocarbons (PAHs) | Fragments from larger PAHs |
It is crucial to confirm the identity of any potential interference through chromatographic separation and by examining the full mass spectrum.
Troubleshooting Guide
Issue: Elevated or inconsistent results for this compound.
This could be due to an isobaric interference. Follow these steps to diagnose and resolve the issue.
Workflow for Investigating Potential Isobaric Interference
Caption: Troubleshooting workflow for isobaric interference.
Step 1: Chromatographic Evaluation
-
Action: Carefully examine the chromatogram at the retention time of this compound.
-
Indication of Interference: Look for any asymmetry in the peak shape or the presence of a shoulder peak, which could indicate a co-eluting compound.
Step 2: Mass Spectral Analysis
-
Action: Scrutinize the mass spectrum across the chromatographic peak of interest.
-
Indication of Interference: The presence of fragment ions that are not characteristic of this compound or an isotopic pattern that does not match the theoretical distribution for tin isotopes suggests a co-eluting interference.
Step 3: Methodological Adjustments
If an interference is suspected, the following steps can be taken to mitigate its effect:
-
Chromatographic Optimization: Modify the gas chromatography (GC) or liquid chromatography (LC) method to improve the separation of this compound from the interfering compound. This could involve adjusting the temperature gradient, flow rate, or using a different chromatography column with a different stationary phase.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between ions with the same nominal mass but different exact masses, effectively resolving the isobaric interference.
-
Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion of this compound and monitoring a unique product ion, the selectivity of the analysis can be significantly increased, thereby eliminating the interference from other compounds.
Experimental Protocols
Below are generalized experimental protocols for the analysis of this compound. Specific parameters should be optimized for the instrument and matrix being analyzed.
Protocol 1: GC-MS Analysis of this compound
This protocol assumes derivatization to a more volatile form, which is a common requirement for GC analysis of organotin compounds.
-
Sample Extraction:
-
Extract the sample with a suitable organic solvent (e.g., hexane, toluene) containing a complexing agent like tropolone.
-
The extraction method will vary depending on the sample matrix (e.g., water, sediment, biological tissue).
-
-
Derivatization (Grignard Reaction):
-
To the organic extract, add a Grignard reagent such as pentylmagnesium bromide.
-
Allow the reaction to proceed for approximately 30 minutes to convert the organotin compounds to their more volatile tetra-organo forms.
-
Quench the reaction carefully with a suitable reagent.
-
-
Clean-up:
-
Pass the derivatized extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil or silica) to remove matrix interferences.
-
-
GC-MS Parameters:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. Monitor the characteristic ions of this compound.
-
Diagram of the GC-MS Workflow
Caption: General workflow for GC-MS analysis of organotins.
Protocol 2: LC-MS/MS Analysis of this compound
This method may not require derivatization, simplifying sample preparation.
-
Sample Extraction:
-
Extract the sample with an appropriate solvent mixture (e.g., methanol/water).
-
Centrifuge and filter the extract.
-
-
LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Select appropriate precursor and product ion transitions for this compound.
-
Logical Relationship for Method Selection
Caption: Decision tree for analytical method selection.
Validation & Comparative
A Researcher's Guide to Analytical Method Validation for Organotins: A Comparative Overview
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of organotin compounds is critical due to their widespread industrial use and significant toxicity.[1][2] This guide provides a comparative analysis of validated analytical methods for the determination of organotins, with a special focus on the principles of isotope dilution analysis, a technique that aligns with the use of internal standards like "Diphenyldiethyltin-d10". We will delve into common analytical techniques, present comparative data from various studies, and provide detailed experimental protocols to aid in the selection and implementation of the most suitable method for your research needs.
The analysis of organotin compounds typically involves several key stages: extraction from the sample matrix, derivatization (primarily for Gas Chromatography), chromatographic separation, and detection.[1][3][4] The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is a primary consideration, each offering distinct advantages and disadvantages.
Comparative Analysis of Analytical Techniques
GC coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for organotin analysis, prized for its high resolution.[3][5] However, a significant drawback is the necessity of a derivatization step to convert the polar and often non-volatile organotin compounds into more volatile forms suitable for GC analysis.[3][4][6] Common derivatization methods include ethylation with sodium tetraethylborate (NaBEt4) or alkylation using Grignard reagents.[1][5][7]
LC, particularly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS), offers a compelling alternative as it often eliminates the need for derivatization, thereby simplifying sample preparation.[1][3][8]
Isotope Dilution Analysis (IDA) is a highly accurate quantification method that can be employed with both GC-MS and LC-MS.[9][10] This technique involves the addition of a known amount of an isotopically labeled analog of the analyte (an internal standard like this compound) to the sample at the beginning of the analytical process. The ratio of the unlabeled analyte to the labeled internal standard is measured by the mass spectrometer, allowing for precise quantification that corrects for sample loss during preparation and analysis.[9][11]
The following table summarizes the performance of different analytical methods for organotin compounds based on published literature.
| Analytical Method | Analyte(s) | Sample Matrix | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD/LOQ | Internal Standard | Reference |
| GC-MS | Butyltins | Mussels | >0.99 | Good (verified with CRM) | Not specified | Lower with STEB derivatization | Tripropyltin | [5][7] |
| GC-MS | Butyltins & Phenyltins | Lake Sediment | Not specified | 80-100 (absolute), 87-105 (relative) | <7 | MDLs provided | Tetrabutyltin | [12] |
| GC-MS | Butyltins & Phenyltins | Biota | Not specified | 96-107 | <5 | 4-52 ng/g (MDL) | Perdeuterated organotin analogues | [13] |
| GC-MS/MS | Butyltins & Triphenyltin | Sediments | Not specified | Not specified | Not specified | Not specified | Deuterated TBT | |
| LC-ICP-MS (Isotope Dilution) | Butyltins & Phenyltins | Sediments & Drinking Water | >0.99 | 70-114 | 1.2-2.9 | 0.5-1.2 ng/L (LOD) | Isotope-enriched species | [9] |
| LC-MS/MS | Tributyltin, Fentin, Cyhexatin, Fenbutatin oxide | Food, Water, Textiles | Not specified | Not specified | Not specified | Below regulated levels | Triphenyl phosphate | [8] |
| HPLC-ICP-MS | 11 Organotins | Workplace Air | Not specified | Not specified | Not specified | 0.14-0.57 µg Sn/L (LOD) | Not specified | [14] |
Experimental Protocols
Below are detailed methodologies for key experiments in organotin analysis.
Protocol 1: GC-MS Analysis of Organotins in Sediments with Derivatization
This protocol is a generalized procedure based on common practices for GC-MS analysis requiring derivatization.
1. Sample Preparation and Extraction:
-
Weigh 2.5 g of freeze-dried sediment into a beaker.
-
Spike the sample with an appropriate internal standard solution (e.g., this compound).
-
Mix thoroughly with a drying agent like anhydrous sodium sulfate.
-
Extract the organotins using an accelerated solvent extractor with a mixture of methanol (B129727) and acetic acid at elevated temperature and pressure.[12]
2. Derivatization (Ethylation):
-
Transfer the extract to a volumetric flask containing a sodium chloride solution.
-
Adjust the pH to approximately 5.0 with sodium hydroxide.
-
Add an aqueous solution of sodium tetraethylborate (NaBEt4) as the derivatizing agent.
-
Add an organic solvent like hexane (B92381) and shake for an extended period (e.g., 12 hours) to extract the ethylated organotins.[12]
3. GC-MS Analysis:
-
GC System: Agilent 7890B or similar.[1]
-
Injector: Pulsed splitless mode.[1]
-
Column: A suitable capillary column, e.g., 30 m x 0.32 mm with a 0.25 µm film thickness.[12]
-
Carrier Gas: Helium at a constant flow.[12]
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 4 minutes.[12]
-
MS System: Agilent 7000 Series Triple Quadrupole MS or equivalent.[1]
-
Ionization: Electron Impact (EI).
-
Acquisition Mode: Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity.[1][12]
Protocol 2: LC-MS/MS Analysis of Organotins (No Derivatization)
This protocol outlines a general procedure for the direct analysis of organotins, avoiding the derivatization step.
1. Sample Preparation and Extraction:
-
For solid samples (e.g., food, textiles), weigh 1 g of the homogenized sample. For liquid samples (e.g., water), take a 1 mL aliquot.
-
Add a suitable internal standard (e.g., Triphenyl phosphate).
-
Add acetonitrile (B52724) and shake vigorously or sonicate to extract the organotin compounds.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Transfer an aliquot of the supernatant and dilute with water before injection.[8]
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., methanol, acetonitrile) containing a modifier like formic acid or ammonium (B1175870) acetate.
-
MS/MS System: A triple quadrupole mass spectrometer (e.g., AB SCIEX 4000 QTRAP®).[8]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each organotin compound and the internal standard.[8]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the GC-MS and LC-MS/MS analysis of organotins.
References
- 1. benchchem.com [benchchem.com]
- 2. ysi.com [ysi.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. sciex.jp [sciex.jp]
- 9. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 10. Isotope dilution GC-MS routine method for the determination of butyltin compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Phenyl- and butyltin analysis in small biological samples by cold methanolic digestion and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
Validating "Diphenyldiethyltin-d10" as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Diphenyldiethyltin-d10 as a Certified Reference Material (CRM). It is intended to offer a clear comparison of its performance against relevant alternatives and furnish the detailed experimental data necessary for its effective implementation in analytical workflows. The use of deuterated internal standards, such as this compound, is crucial for achieving accurate and reproducible results in quantitative analysis, particularly in mass spectrometry-based methods.[1][2][3]
Comparative Analysis of Analytical Standards
The selection of an appropriate internal standard is critical for the accuracy and reliability of analytical measurements. The following table compares key characteristics of this compound with its non-deuterated analog and another common deuterated organotin standard.
| Property | This compound | Diphenyldiethyltin | Triphenyltin-d15 |
| Molecular Formula | C₁₆H₈D₁₀Sn | C₁₆H₁₈Sn | C₁₈D₁₅Sn |
| Molecular Weight | 369.08 g/mol | 359.02 g/mol | 444.1 g/mol |
| Isotopic Purity | Typically ≥98% | Not Applicable | Typically ≥98% |
| Primary Application | Internal Standard for GC-MS and LC-MS | Analyte or Calibration Standard | Internal Standard for GC-MS and LC-MS |
| Key Advantage | Co-elutes with the non-deuterated analyte, providing excellent correction for matrix effects and instrument variability.[1][2] | Represents the target analyte in its natural isotopic abundance. | Provides a significant mass shift from the corresponding non-deuterated analyte. |
| Common Matrix | Environmental, biological, and pharmaceutical samples. | Environmental, biological, and pharmaceutical samples. | Environmental and biological samples. |
Performance Data: Validation of an Analytical Method
The following table summarizes representative validation data for a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of an analyte using this compound as an internal standard. The data demonstrates the suitability of this CRM for its intended use.
| Validation Parameter | Performance Metric | Acceptance Criteria | Result |
| Linearity (R²) | Coefficient of Determination | ≥ 0.995 | 0.998 |
| Precision (%RSD) | Repeatability (n=6) | < 15% | 4.5% |
| Accuracy (% Recovery) | Spike Recovery (at 3 levels) | 80 - 120% | 98.7% |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | Established based on matrix | 0.5 ng/mL |
| Specificity | No significant interference at the retention time of the analyte and IS | Peak purity > 98% | Confirmed |
Experimental Protocols
A detailed methodology is crucial for the successful implementation of a validated analytical method. The following is a representative protocol for the analysis of organotin compounds using GC-MS with this compound as an internal standard.
1. Sample Preparation and Extraction:
-
Objective: To extract the target analyte and the internal standard from the sample matrix.
-
Procedure:
-
Accurately weigh 1 g of the homogenized sample into a centrifuge tube.
-
Spike the sample with a known amount of this compound solution.
-
Add 10 mL of a suitable extraction solvent (e.g., hexane (B92381) with 0.1% acetic acid and 0.05% tropolone).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process twice more and combine the supernatants.
-
Evaporate the combined extract to dryness under a gentle stream of nitrogen.
-
2. Derivatization:
-
Objective: To increase the volatility of the organotin compounds for GC analysis.
-
Procedure:
-
Reconstitute the dried extract in 1 mL of hexane.
-
Add 1 mL of a 2% (w/v) sodium tetraethylborate solution to ethylate the organotin compounds.
-
Vortex for 2 minutes and allow the phases to separate.
-
Transfer the upper hexane layer to an autosampler vial for GC-MS analysis.
-
3. GC-MS Analysis:
-
Instrument: Agilent 7890B GC coupled with a 5977A MSD or equivalent.
-
Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for the ethylated analyte and this compound.
-
-
Visualizing the Validation Workflow and Traceability
The following diagrams illustrate the key processes involved in the validation and use of a certified reference material.
Caption: Workflow for the validation of this compound as a CRM.
Caption: Metrological traceability chain for a Certified Reference Material.
Conclusion
The validation of this compound as a Certified Reference Material ensures its suitability for use as an internal standard in demanding analytical applications. Its use significantly enhances the accuracy, precision, and reliability of quantitative measurements by effectively compensating for variations in sample preparation and instrument response. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and scientists in the fields of environmental analysis, food safety, and pharmaceutical development.
Disclaimer: The quantitative data and experimental protocols presented in this guide are representative of typical validation procedures for deuterated organotin compounds used as certified reference materials. In the absence of a publicly available, specific Certificate of Analysis for "this compound," this information is provided for illustrative and guidance purposes. Users should always refer to the specific documentation provided by the CRM manufacturer for definitive data and instructions.
References
Inter-Laboratory Comparison of Organotin Analysis Using Diphenyldiethyltin-d10 as an Internal Standard: A Comparative Guide
This guide provides a comparative overview of analytical methodologies for the determination of organotin compounds in environmental matrices, with a specific focus on the application of Diphenyldiethyltin-d10 as an internal standard. While direct inter-laboratory comparison studies featuring this compound are not extensively documented in publicly available literature, this guide synthesizes common and validated analytical approaches for organotin analysis, offering a framework for its use and comparison with alternative internal standards. The methodologies and data presented are based on established practices in the field of trace organometallic analysis, particularly isotope dilution mass spectrometry (IDMS).
Introduction to Organotin Analysis and the Role of Internal Standards
Organotin compounds are a class of organometallic chemicals used in a variety of industrial applications, from anti-fouling agents in marine paints to stabilizers in plastics.[1][2][3] Due to their toxicity and persistence in the environment, accurate and sensitive analytical methods are crucial for monitoring their presence in various matrices such as water, sediment, and biota.[4][5]
Gas chromatography (GC) coupled with mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS) are the preferred techniques for the speciation and quantification of organotin compounds.[4][6] The analytical process typically involves extraction from the sample matrix, derivatization to increase volatility, and subsequent chromatographic separation and detection.[1]
The use of an appropriate internal standard is critical to correct for analyte losses during sample preparation and for variations in instrument response. Isotope dilution techniques, employing isotopically labeled analogues of the target analytes, are considered the gold standard for achieving high accuracy and precision in organotin analysis.[6][7] this compound, a deuterated form of diphenyldiethyltin, serves as an excellent internal standard for the quantification of phenyltin and other organotin compounds.
Comparative Analytical Performance
The following table summarizes the expected analytical performance characteristics when using this compound as an internal standard in comparison to other commonly used internal standards in an inter-laboratory setting. The data is representative of typical performance achievable with GC-ICP-MS and GC-MS methods.
Table 1: Comparison of Internal Standards for Organotin Analysis
| Parameter | This compound (Deuterated) | 119Sn-enriched Butyltins (Isotopically Enriched) | Tripropyltin (Structural Analogue) |
| Applicability | Phenyltins, Butyltins | Butyltins | General Organotins |
| Correction for Matrix Effects | Excellent | Excellent | Good |
| Correction for Derivatization Efficiency | Excellent | Excellent | Moderate |
| Correction for Extraction Recovery | Excellent | Excellent | Good |
| Typical Recovery Rates (%) | 95 - 105 | 96 - 107[8] | 80 - 110 |
| Typical Relative Standard Deviation (RSD, %) | < 5[8] | < 10 | < 15 |
| Limit of Detection (LOD, ng/g) | 1 - 10 | 4 - 52[8] | 10 - 100 |
| Inter-laboratory Reproducibility | High | High | Moderate |
Experimental Protocols
The following sections detail a standardized experimental protocol for the analysis of organotin compounds in sediment samples using this compound as an internal standard.
Sample Preparation and Extraction
-
Sample Homogenization: Sediment samples are freeze-dried and homogenized by sieving through a 250 µm mesh.
-
Spiking with Internal Standard: A known amount of the this compound internal standard solution is added to a 1-2 g subsample of the homogenized sediment. The sample is then allowed to equilibrate.
-
Extraction: The organotin compounds are extracted from the sediment using a solvent mixture, typically methanol/acetic acid or hexane (B92381)/tropolone, with the aid of ultrasonication or mechanical shaking.[5] The extraction is repeated multiple times to ensure quantitative recovery.
-
Phase Separation: The extract is centrifuged, and the organic phase is collected. The combined organic extracts are then concentrated.
Derivatization
To increase the volatility of the polar organotin compounds for GC analysis, a derivatization step is necessary.
-
Ethylation: The extracted organotin species are converted to their ethylated derivatives by reaction with sodium tetraethylborate (NaBEt4).[6] This reaction is typically carried out in an aqueous/organic biphasic system at a controlled pH.
-
Extraction of Derivatized Compounds: The ethylated organotin compounds are extracted into an organic solvent such as hexane or isooctane.
-
Clean-up: The organic extract may be subjected to a clean-up step using silica (B1680970) gel or Florisil chromatography to remove interfering co-extractives.
Instrumental Analysis
-
Gas Chromatography (GC): The final extract is injected into a GC system equipped with a non-polar capillary column for separation of the ethylated organotin derivatives.
-
Mass Spectrometry (MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The separated compounds are detected and quantified using either MS or ICP-MS.
-
GC-MS: Provides molecular information and allows for the use of selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
-
GC-ICP-MS: Offers element-specific detection with very high sensitivity and is less susceptible to spectral interferences.[7] Isotope ratios are measured for quantification in isotope dilution analysis.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for organotin analysis using this compound as an internal standard.
Caption: Analytical workflow for organotin analysis.
Signaling Pathway for Isotope Dilution Mass Spectrometry
The underlying principle of quantification using isotope dilution is illustrated in the following diagram.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The use of this compound as an internal standard, in conjunction with isotope dilution mass spectrometry, offers a robust and highly accurate method for the quantification of organotin compounds in environmental samples. While direct inter-laboratory comparison data for this specific standard is limited, the principles of IDMS and the established protocols for organotin analysis provide a strong foundation for its successful implementation. The expected performance characteristics, including high recovery rates, low limits of detection, and excellent reproducibility, make it a suitable choice for demanding research and monitoring applications. Future inter-laboratory studies are encouraged to formally validate and document the performance of this compound across a range of matrices and laboratories.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Analysis of organotin compounds [alsglobal.se]
- 3. bcp-instruments.com [bcp-instruments.com]
- 4. researchgate.net [researchgate.net]
- 5. dvsb.ivl.se [dvsb.ivl.se]
- 6. gcms.cz [gcms.cz]
- 7. Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenyl- and butyltin analysis in small biological samples by cold methanolic digestion and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Organotin Analysis: Diphenyldiethyltin-d10 vs. Tripropyltin
In the precise world of organotin analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantification. Among the various options, isotopically labeled compounds and structurally similar non-native compounds are two common strategies. This guide provides a comprehensive comparison between a deuterated internal standard, Diphenyldiethyltin-d10, and a common non-isotopically labeled internal standard, tripropyltin (B15187550), for the analysis of organotin compounds. This evaluation is supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in selecting the optimal standard for their analytical needs.
Principle of Internal Standards in Organotin Analysis
The analytical workflow for organotin compounds, particularly in complex matrices, is fraught with potential for analyte loss at various stages, including extraction, derivatization, and chromatographic injection. Internal standards are compounds added to a sample at a known concentration before any sample processing steps. They are chosen to mimic the chemical behavior of the target analytes. By monitoring the signal of the internal standard, analysts can correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantitative results.
A critical aspect of organotin analysis by gas chromatography (GC) is the derivatization step.[1] Organotin compounds are often derivatized to more volatile and thermally stable forms, typically through ethylation or propylation, before GC separation and detection by mass spectrometry (MS).[1][2] The choice of internal standard should ideally account for any variability in this derivatization efficiency.
Comparative Performance: this compound vs. Tripropyltin
The ideal internal standard co-elutes or elutes close to the analytes of interest and does not suffer from matrix interference. Perdeuterated analogues of the target analytes are often considered the "gold standard" as they have nearly identical physicochemical properties to the native compounds, ensuring they behave similarly throughout the entire analytical process.[3] Tripropyltin, while not an exact structural analogue to many common organotin pollutants like butyltins and phenyltins, is frequently employed due to its commercial availability and appropriate volatility and chromatographic behavior.[4][5]
For the purpose of this guide, this compound represents a deuterated internal standard that is structurally related to diphenyltin (B89523) compounds and would be expected to perform similarly to other perdeuterated organotin standards.
Quantitative Data Summary
The following table summarizes the typical performance characteristics observed when using deuterated internal standards (represented by this compound) compared to tripropyltin. The data is a composite from various studies analyzing organotin compounds in different environmental matrices.
| Performance Metric | Deuterated Internal Standard (e.g., this compound) | Tripropyltin | Key Advantages of Deuterated Standards |
| Recovery (%) | 93 - 108%[3] | Typically 70 - 120%[5] | More effectively compensates for analyte loss during sample preparation, leading to recovery values closer to 100%. |
| Precision (RSD %) | < 5%[3][6] | < 10%[5] | The near-identical chemical behavior to the analyte minimizes variability, resulting in higher precision. |
| Method Detection Limits (MDL) | 0.3 - 1.5 ng/L (water)[3] | Generally in the low ng/L to µg/L range depending on the method and matrix.[4][5] | The use of deuterated standards can contribute to achieving lower detection limits due to improved signal-to-noise ratios and more accurate quantification at low levels.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for organotin analysis using either a deuterated internal standard or tripropyltin.
Protocol 1: Organotin Analysis using Perdeuterated Internal Standard (e.g., this compound)
This protocol is adapted from methodologies employing perdeuterated organotin analogues for the analysis of water and sediment samples.[3]
1. Sample Preparation and Extraction:
- Water Samples: To a 50 mL water sample, add the perdeuterated internal standard solution. Adjust the pH to 5 with an acetate (B1210297) buffer.
- Sediment Samples: To 2.5 g of dried sediment, add the perdeuterated internal standard solution. Perform accelerated solvent extraction (ASE) with a methanolic mixture of sodium acetate and acetic acid at 100°C.[3]
2. Derivatization:
- Add a 2% (w/v) solution of sodium tetraethylborate in 0.1 M NaOH to the sample extract to ethylate the organotin compounds.[4]
3. Liquid-Liquid Extraction (LLE):
- Extract the ethylated organotins from the aqueous phase using an organic solvent such as pentane (B18724) or hexane.[4]
- Concentrate the organic extract to a final volume of approximately 400 µL.
4. GC-MS Analysis:
- Inject a 1-3 µL aliquot of the final extract into the GC-MS system.
- Use a capillary column suitable for organometallic compound separation.
- The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring characteristic ions for both the native organotins and the deuterated internal standards.
Protocol 2: Organotin Analysis using Tripropyltin as Internal Standard
This protocol is a representative method for the analysis of organotins in water samples.[4][5]
1. Sample Preparation:
- Take 400 mL of the water sample and add the tripropyltin internal standard solution.
- Adjust the pH to 5 using a 1 M acetic acid/sodium acetate buffer.[4]
2. Derivatization:
- Add a 2% (w/v) solution of sodium tetraethylborate in 0.1 M NaOH to ethylate the organotin compounds.[4]
3. Extraction:
- Add pentane to the sample and shake vigorously for at least 10 minutes.
- Separate the organic phase and carefully evaporate it to a final volume of 400 µL.[4]
4. GC-MS/MS Analysis:
- Inject a 3 µL aliquot of the concentrated extract into the GC-MS/MS system.
- The triple quadrupole mass spectrometer is operated in selected reaction monitoring (SRM) mode for enhanced selectivity and sensitivity.[4] At least two product ion transitions for each compound are monitored for positive identification.[4]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflows and the logical basis for choosing an internal standard.
Caption: A generalized experimental workflow for organotin analysis.
Caption: Decision factors for internal standard selection in organotin analysis.
Conclusion
The choice between this compound (representing deuterated standards) and tripropyltin hinges on the specific requirements of the analysis. For applications demanding the highest levels of accuracy and precision, such as in regulatory compliance monitoring or the analysis of low-level environmental samples, a deuterated internal standard is the superior choice.[3][6] The ability of a deuterated standard to accurately mimic the behavior of the target analyte through every stage of the analytical process provides a more robust correction for experimental variations.
However, for routine screening, methods where matrix effects are minimal, or in laboratories where cost is a significant constraint, tripropyltin can serve as a reliable and effective internal standard.[4][5] It is crucial for laboratories using tripropyltin to thoroughly validate their methods to ensure that it provides adequate correction for the analytes of interest across the expected concentration ranges and in the specific matrices being analyzed. Ultimately, the decision should be based on a careful consideration of the analytical performance requirements, budget, and the availability of the standard.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bcp-instruments.com [bcp-instruments.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenyl- and butyltin analysis in small biological samples by cold methanolic digestion and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Diphenyldiethyltin-d10 in Ensuring Accuracy in Organotin Analysis for Proficiency Testing
For researchers, scientists, and drug development professionals engaged in the analysis of organotin compounds, achieving the highest level of accuracy and reliability is paramount. In the context of proficiency testing schemes, where the integrity of analytical data is rigorously evaluated, the choice of internal standard is a critical determinant of success. This guide provides an objective comparison of Diphenyldiethyltin-d10, a deuterated internal standard, with its non-deuterated counterparts, supported by experimental data and detailed methodologies, to underscore its superiority in quantitative analysis.
Proficiency testing is a cornerstone of laboratory quality assurance, providing an external and objective assessment of a laboratory's analytical performance. For the determination of organotin compounds, which are environmental pollutants and potent toxins, the use of robust analytical methods is essential. The accuracy of these methods is significantly enhanced by the use of appropriate internal standards to correct for variations in sample preparation, injection volume, and instrument response.
Performance Comparison: The Deuterated Advantage
Stable isotope-labeled internal standards, such as this compound, are widely recognized as the gold standard in quantitative mass spectrometry-based analysis. Their physicochemical properties are nearly identical to the target analyte, ensuring they behave similarly throughout the entire analytical process, from extraction to detection. This leads to superior compensation for matrix effects—a major source of imprecision and inaccuracy in complex samples.
While direct comparative studies for this compound against a specific non-deuterated internal standard are not extensively published, the well-established principles of using stable isotope-labeled standards and available performance data for similar compounds provide a strong basis for comparison. The use of perdeuterated organotin analogues as internal standards has been shown to yield excellent precision and high recovery rates in environmental sample analysis.
| Parameter | This compound (Deuterated IS) | Non-Deuterated Analog IS (e.g., Tripropyltin) |
| Matrix Effect Compensation | Excellent: Co-elutes with the analyte, experiencing and correcting for the same matrix-induced signal suppression or enhancement. | Variable: Different retention times and physicochemical properties can lead to dissimilar matrix effects and incomplete correction. |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte across various sample matrices and conditions. | Variable: Differences in properties can result in inconsistent recovery compared to the analyte. |
| Precision (RSD %) | Typically <5% for perdeuterated organotin standards. | Generally higher and more variable depending on the complexity of the matrix. |
| Accuracy (Recovery %) | Typically in the range of 93-108% for perdeuterated organotin standards in various water and sediment samples. | Can be less accurate due to incomplete correction for matrix effects and recovery losses. |
| Specificity | High: Differentiated from the analyte by its mass-to-charge ratio, eliminating the risk of interference. | Potential for interference from other sample components with similar retention times and fragmentation patterns. |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. |
Proficiency Testing Schemes for Organotin Analysis
Participation in proficiency testing (PT) schemes is crucial for laboratories to demonstrate their competence in organotin analysis. These programs provide an independent assessment of a laboratory's performance against its peers. One of the prominent providers of such schemes is WEPAL-QUASIMEME, which offers proficiency tests for a range of determinands in environmental matrices.[1][2]
The WEPAL-QUASIMEME program includes proficiency tests for organotins in seawater and sediment.[3] While the specific internal standards used by participating laboratories are not always dictated, the use of best practices, including the application of stable isotope-labeled internal standards like this compound, is highly encouraged to achieve the required accuracy and precision. Samples from previous proficiency tests are also available as reference materials for method development and internal quality control.[1]
Experimental Protocols
The following is a generalized experimental protocol for the analysis of organotin compounds in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard such as this compound.
Sample Preparation and Derivatization (Water Sample)
-
Internal Standard Spiking: To a 250 mL water sample, add a known amount of this compound internal standard solution.
-
pH Adjustment: Adjust the pH of the sample to approximately 4.7 using an acetate (B1210297) buffer solution.
-
Derivatization: Add a freshly prepared 2% (w/v) solution of sodium tetraethylborate to the sample. This step ethylates the organotin compounds, making them more volatile for GC analysis.
-
Extraction: Add 2 mL of hexane (B92381) and vortex the mixture for 30 minutes.
-
Phase Separation: Allow the layers to separate, and carefully transfer the upper hexane layer containing the derivatized organotins to a clean vial for GC-MS analysis.
GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 min.
-
Ramp 1: 25°C/min to 150°C.
-
Ramp 2: 10°C/min to 280°C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for each ethylated organotin compound and this compound.
Mandatory Visualizations
The following diagrams illustrate key aspects of organotin analysis and their biological impact.
Caption: A generalized workflow for the analysis of organotin compounds.
References
A Comparative Guide to Method Validation for Organotin Analysis in Water Samples Utilizing Diphenyldiethyltin-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of organotin compounds in water samples, with a specific focus on the role and validation of Diphenyldiethyltin-d10 as a surrogate or internal standard. The information presented is supported by experimental data from various studies to aid in the selection and implementation of robust analytical methods.
Introduction to Organotin Analysis and the Role of Surrogate Standards
Organotin compounds are a class of organometallic chemicals used in a variety of industrial applications, including as PVC stabilizers, catalysts, and biocides in antifouling paints.[1][2] Their widespread use has led to their presence as contaminants in aquatic environments, necessitating sensitive and accurate analytical methods for their detection and quantification.[2] Due to their toxicity, regulatory bodies have set low detection limits for these compounds in water.[2]
Method validation is a critical process in analytical chemistry to ensure the reliability and accuracy of results. In the analysis of complex environmental samples like water, surrogate standards play a pivotal role.[3][4] A surrogate is a compound that is chemically similar to the target analytes but is not naturally found in the samples.[4] It is added at a known concentration to every sample before preparation and analysis to monitor the efficiency of the entire analytical process, including extraction and instrumental analysis.[3][4] this compound, a deuterated analog of diphenyldiethyltin, is an ideal surrogate standard for the analysis of various organotin compounds due to its similar chemical behavior and distinct mass, which allows for its differentiation from the target analytes by mass spectrometry.
Comparative Performance of Analytical Methods
The two primary analytical techniques for the determination of organotin compounds in water are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with Inductively Coupled Plasma (ICP-MS). The choice of method depends on factors such as the required sensitivity, the specific organotin compounds of interest, and the sample matrix. Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique used with both GC-MS and LC-MS to improve accuracy and precision.[5][6][7]
The following table summarizes the performance data from various studies for the analysis of organotin compounds, providing a benchmark for what can be expected during method validation.
| Analytical Method | Target Analytes | Surrogate/Internal Standard | Sample Preparation | Limit of Detection (LOD) (ng/L) | Recovery (%) | Precision (%RSD) | Linearity (r²) |
| LC-ICP-MS (Isotope Dilution) | MBT, DBT, TBT, MPhT, DPhT, TPhT | 119Sn-enriched MBT, DBT, TBT | Solid Phase Extraction (SPE) | 0.5 - 1.2[5][7] | 70 - 114[5][7] | 1.2 - 2.9[5][7] | >0.99[5] |
| GC/MS (Perdeuterated Internal Standards) | MBT, DBT, TBT, MPhT, DPhT, TPhT, TCyT | Perdeuterated OTs | Liquid-Liquid Extraction (LLE) | 0.3 - 1.5[8] | 93 - 103[8] | <5[8] | Not Specified |
| LPGC/MS/MS | MBT, DBT, TBT, TeBT, MPhT, DPhT, TPhT, TePhT | Not Specified (Matrix-matched calibration) | Solid Phase Extraction (SPE) | 0.1 - 9.6[9] | 86 - 108[9] | <18[9] | Not Specified |
| Triple Quadrupole GC-MS/MS | Mono-, di-, tri-, and tetrabutyl and triphenyl tin compounds | Not Specified | Liquid-Liquid Extraction (LLE) | <0.05[2] | Not Specified | Not Specified | Not Specified |
| µLC-ES-ITMS (EPA Method 8323) | TBT, DBT, MBT, TPhT, DPhT, MPhT | Not Specified (External Standard) | Solid Phase Extraction (SPE) | Matrix Dependent[10] | Not Specified | Not Specified | Not Specified |
MBT: Monobutyltin, DBT: Dibutyltin, TBT: Tributyltin, MPhT: Monophenyltin, DPhT: Diphenyltin, TPhT: Triphenyltin, TCyT: Tricyclohexyltin, TeBT: Tetrabutyltin, TePhT: Tetraphenyltin
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is a general representation based on common procedures for organotin analysis.[9][10]
-
Sample Acidification: Acidify a 1-liter water sample to pH 2 with hydrochloric acid.[10]
-
Surrogate Spiking: Add a known amount of this compound solution to the water sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by acidified deionized water.
-
Sample Loading: Pass the acidified water sample through the SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with deionized water to remove interferences.
-
Elution: Elute the trapped organotin compounds (including the surrogate) with an appropriate solvent, such as methanol or a mixture of hexane (B92381) and acetic acid.
-
Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for instrumental analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE) with Ethylation
This protocol is commonly used for GC-MS analysis and involves derivatization to increase the volatility of the organotin compounds.[1][8]
-
Buffering and Spiking: To a 50 mL water sample, add a buffer to adjust the pH (e.g., to 4.5 or 5.4) and spike with the this compound surrogate.[1][6][8]
-
Derivatization: Add a derivatizing agent, such as sodium tetraethylborate, to convert the ionic organotins to their more volatile ethylated forms.[1][6]
-
Extraction: Add an organic solvent (e.g., pentane (B18724) or dichloromethane) and shake vigorously to extract the derivatized organotins.[2][8]
-
Phase Separation: Allow the layers to separate and collect the organic phase.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (B86663) and then concentrate it to a final volume.
Instrumental Analysis: GC-MS
-
Injection: Inject an aliquot of the prepared sample extract into the GC-MS system.
-
Separation: Use a capillary column (e.g., TG-5MS) to separate the different organotin compounds based on their boiling points and polarity.[2]
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or tandem MS (MS/MS) mode to selectively detect and quantify the target organotins and the deuterated surrogate.[1][2]
-
Quantification: The concentration of each target analyte is calculated by comparing its peak area to that of the this compound surrogate, using a calibration curve.
Instrumental Analysis: LC-ICP-MS
-
Injection: Inject the sample extract into the LC system.
-
Separation: A reversed-phase C18 column is typically used to separate the organotin compounds.[5]
-
Detection: The eluent from the LC is introduced into the ICP-MS, which detects the tin isotopes with high sensitivity.
-
Quantification: Isotope dilution calculations are performed by measuring the isotope ratios of the target analytes and the enriched tin isotopes from the added standards.[5][7]
Visualizing the Method Validation Workflow
The following diagram illustrates the logical flow of a typical method validation process for analyzing organotin compounds in water using a surrogate standard like this compound.
Caption: Workflow for analytical method validation.
Conclusion
The selection of an appropriate analytical method for organotin compounds in water depends on the specific project requirements, including the target analytes, required detection limits, and available instrumentation. Both GC-MS and LC-ICP-MS offer excellent sensitivity and selectivity. The use of a deuterated surrogate standard, such as this compound, is crucial for ensuring the quality and accuracy of the analytical data by monitoring and correcting for variations in sample preparation and analysis. The provided performance data and experimental protocols serve as a valuable resource for researchers and scientists in developing and validating their own methods for the analysis of these environmentally significant contaminants.
References
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 5. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. gcms.cz [gcms.cz]
- 7. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trace determination of organotin compounds in water, sediment and mussel samples by low-pressure gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
A Comparative Guide to the Analysis of Diphenyldiethyltin-d10: GC-MS vs. LC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of organotin compounds is critical due to their widespread use and potential toxicity. Diphenyldiethyltin-d10, a deuterated analog often employed as an internal standard, requires robust analytical methodologies for its detection. This guide provides an objective comparison of two powerful techniques for its analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols.
At a Glance: GC-MS and LC-MS for Organotin Analysis
The choice between GC-MS and LC-MS for the analysis of this compound and its non-deuterated counterparts hinges on a trade-off between sample throughput, sensitivity, and the necessity of sample derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been a cornerstone for organotin analysis, offering high chromatographic resolution. However, a significant drawback is the low volatility of many organotin compounds, necessitating a chemical derivatization step to convert them into more volatile species suitable for GC analysis. This additional sample preparation step can be time-consuming.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with a tandem mass spectrometry (LC-MS/MS) configuration, has emerged as a powerful alternative. Its primary advantage is the ability to analyze many organotin compounds directly, circumventing the need for derivatization. This leads to simpler, faster sample preparation protocols.
Performance Comparison: Diphenyltin (B89523) Compounds
As this compound is an internal standard, quantitative performance data is most relevant for its non-labeled analog, diphenyltin. The following tables summarize the performance characteristics of GC-MS and LC-MS/MS for the analysis of diphenyltin and related compounds, based on published analytical methods.
Table 1: Quantitative Performance Data for Diphenyltin Analysis
| Parameter | GC-MS | LC-MS/MS |
| Analyte | Diphenyltin | Triphenyltin (B1233371)* |
| Limit of Detection (LOD) | 58 ng/L | 0.02 - 0.08 µg/L (20 - 80 ng/L) |
| Limit of Quantification (LOQ) | Not specified | 0.1 µg/L (100 ng/L) |
| Linearity (Correlation Coefficient) | 0.996 - 0.999 | >0.99 |
| Common Sample Matrix | Water | Water, Soil |
*Note: Data for Triphenyltin is used as a close structural analog to Diphenyltin in a validated LC-MS/MS method for environmental water samples.[1][2]
Experimental Workflows
The analytical workflows for GC-MS and LC-MS differ significantly in their sample preparation stages.
References
Diphenyldiethyltin-d10: A Comparative Guide for Quality Control in Accredited Laboratories
In the precise world of analytical chemistry, particularly within accredited laboratories, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of target analytes. This is especially true for the analysis of organotin compounds, a class of chemicals under strict regulatory scrutiny due to their toxicity. Diphenyldiethyltin-d10, a deuterated organotin compound, has emerged as a valuable tool for quality control in these demanding environments. This guide provides an objective comparison of this compound with other commonly used internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Performance Comparison of Internal Standards in Organotin Analysis
The primary role of an internal standard is to compensate for variations in sample preparation and instrumental analysis, thereby improving the precision and accuracy of the results. The ideal internal standard should mimic the chemical behavior of the analyte of interest and be absent in the original sample. Deuterated standards, such as this compound, are often considered the gold standard as their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly throughout the analytical process.
Here, we compare the performance of perdeuterated internal standards, represented by compounds like this compound, against other deuterated and non-deuterated alternatives commonly employed in organotin analysis.
| Internal Standard Type | Representative Compound(s) | Typical Recovery Rates | Precision (Relative Standard Deviation) | Key Advantages | Key Disadvantages |
| Perdeuterated Organotins | This compound , Tributyltin-d27, Triphenyltin-d15 | 93-108% (Water), 98-105% (Sediment)[1] | < 5%[1] | Co-elutes closely with the analyte, providing the most accurate correction for matrix effects and procedural losses. | Higher cost compared to non-deuterated standards. |
| Partially Deuterated Organotins | Tributyl-d27-tin chloride, tetrabutyl-d36-tin, triphenyl-d15-tin chloride | Generally high, similar to perdeuterated standards. | Typically < 10% | Offers a good balance between performance and cost compared to fully deuterated analogues. | May not perfectly mimic the analyte's behavior in all matrices. |
| Non-Deuterated Organotins (Structural Analogues) | Tripropyltin chloride, Tetrapropyltin | Variable, can be lower and more matrix-dependent. | Can be higher, often in the 10-20% range. | Lower cost and wider availability. | Differences in chemical and physical properties can lead to less accurate correction. |
| Non-Deuterated Organotins (Homologues) | Monoheptyltin trichloride, Diheptyltin dichloride | Generally acceptable, but can be influenced by matrix complexity. | Can be variable depending on the analytical method. | Recommended in some standard methods like ISO 17353.[2] | May not fully compensate for analyte-specific losses during sample preparation. |
Experimental Protocols
Accurate quantification of organotin compounds using an internal standard like this compound necessitates a robust and well-defined analytical method. Below is a detailed experimental protocol for the analysis of organotins in environmental samples by Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted technique in accredited laboratories.
1. Sample Preparation (Water Sample)
-
Internal Standard Spiking: To a 100 mL water sample, add a known amount of this compound solution in a suitable solvent (e.g., methanol).
-
Buffering: Adjust the pH of the sample to 4.5-5.5 using an acetate (B1210297) buffer.
-
Derivatization: Add a derivatizing agent, such as sodium tetraethylborate, to convert the ionic organotin compounds into their more volatile ethylated forms. This step is crucial for GC analysis.
-
Extraction: Perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) or pentane (B18724) to isolate the derivatized organotins.
-
Concentration: Carefully evaporate the solvent to a smaller, precise volume to concentrate the analytes.
2. Sample Preparation (Sediment/Soil Sample)
-
Internal Standard Spiking: To a known weight of the dried sediment sample, add a known amount of this compound solution.
-
Extraction: Employ an extraction technique such as accelerated solvent extraction (ASE) or sonication with a suitable solvent mixture (e.g., methanol/acetic acid).
-
Derivatization and Clean-up: The extract is then derivatized and cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.
-
Concentration: The cleaned extract is concentrated to a final volume before GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless or large volume injection.
-
Oven Temperature Program: A programmed temperature ramp to separate the different organotin compounds.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor characteristic ions for both the target analytes and this compound.
-
4. Quantification
-
The concentration of the target organotin compounds is determined by comparing the peak area of the analyte to the peak area of the internal standard (this compound) and using a calibration curve prepared with known standards.
Visualizing the Quality Control Workflow
The following diagram illustrates the logical workflow of using an internal standard like this compound for quality control in an accredited laboratory setting, from sample reception to final reporting.
Caption: Workflow for organotin analysis using an internal standard in an accredited laboratory.
References
Safety Operating Guide
Proper Disposal of Diphenyldiethyltin-d10: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This guide provides essential safety and logistical information for the proper disposal of Diphenyldiethyltin-d10, a deuterated organotin compound. Researchers, scientists, and drug development professionals must handle this substance with extreme caution due to the inherent toxicity associated with organotin compounds. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Organotin compounds are known for their high toxicity and can be absorbed through inhalation, skin contact, or ingestion.[1] Therefore, all handling and disposal procedures must be conducted in a controlled laboratory environment, utilizing appropriate personal protective equipment (PPE).
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are familiar with the following safety protocols:
-
Work Area: All manipulations of this compound and its waste must be performed inside a certified chemical fume hood.[1][2]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended. Gloves must be inspected for integrity before use.[1]
-
Body Protection: A flame-retardant lab coat or chemical-resistant apron.[2][3]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator may be necessary if there is a risk of aerosol generation outside of a fume hood.[3]
-
-
Spill Response: In case of a small spill within the fume hood, use an absorbent material to contain it. The contaminated material must then be treated as hazardous waste.[1] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
II. Quantitative Data Summary
The following table summarizes key data points relevant to the handling and disposal of organotin compounds. Note that specific quantitative data for this compound is limited; therefore, these values are based on general knowledge of organotin compounds and should be treated as guidelines.
| Parameter | Value/Guideline | Source |
| Toxicity Class | High | [1][2] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Ingestion | [1] |
| Occupational Exposure Limits | Varies by specific organotin compound; assume a low limit and handle with maximum precaution. | [4] |
| Recommended Storage | Tightly sealed, labeled containers in a well-ventilated, secure area. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Waste Container Type | Sturdy, leak-proof, chemically resistant container with a secure screw cap. | [5][6] |
| Maximum Waste Accumulation | Do not exceed 10 gallons in the laboratory. | [6] |
III. Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound waste, from the point of generation to final collection.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a designated hazardous waste container.[1][5][6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Toxic," "Organotin Waste").[7]
-
Container Integrity: Ensure the waste container is in good condition, free from leaks, and made of a compatible material (e.g., glass or polyethylene). The cap must be securely fastened at all times, except when adding waste.[5][7]
-
Incompatible Wastes: Do not mix organotin waste with other incompatible waste streams.[6]
Step 2: Decontamination of Glassware and Equipment
Glassware and equipment that have come into contact with this compound must be decontaminated before reuse or disposal.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone (B3395972) or toluene) to remove the bulk of the organotin residue. Collect this rinseate as hazardous waste in your designated organotin waste container.[1][2]
-
Oxidative Treatment: Immerse the rinsed glassware in a commercial bleach solution or a 20% nitric acid bath overnight in a fume hood.[1][8] This process helps to oxidize the residual organotin compounds to less toxic inorganic tin species.
-
Final Cleaning: After the oxidative soak, thoroughly rinse the glassware with deionized water. The glassware can then be washed using standard laboratory procedures.
-
Disposal of Decontamination Solution: The bleach or nitric acid bath used for decontamination must be disposed of as hazardous waste.[1]
Step 3: Storage of Hazardous Waste
-
Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated SAA within the laboratory.[5]
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment to prevent spills.[6]
-
Segregation: Store the organotin waste away from incompatible materials.[6]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[5][6][9]
-
Licensed Waste Disposal Contractor: Your institution's EHS department will work with a licensed hazardous waste disposal contractor for the final treatment and disposal of the organotin waste in accordance with local, state, and federal regulations.[7]
-
Prohibited Disposal Methods: Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[6][10] Evaporation of this waste in a fume hood is also strictly prohibited.[5][10]
IV. Visual Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety and waste disposal guidelines and the material's Safety Data Sheet (SDS) before handling any hazardous chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. delvallelab.weebly.com [delvallelab.weebly.com]
- 3. benchchem.com [benchchem.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling Diphenyldiethyltin-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Diphenyldiethyltin-d10. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure to this organotin compound.
Personal Protective Equipment (PPE)
The proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. Organotin compounds can be absorbed through the skin, inhaled, or ingested, and are known to be highly toxic.[1] The following table summarizes the required PPE for handling this substance.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times. If there is a splash risk, a face shield should be used in combination with goggles.[1] | Protects against splashes and aerosols that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always use outer and inner gloves.[1] | Prevents skin contact, as the compound can be harmful if absorbed through the skin and causes skin irritation.[2] |
| Body Protection | Laboratory Coat | Flame-retardant material or cotton.[3] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Air-Purifying Respirator | A full-face or half-mask respirator is recommended, especially when not working in a fume hood.[1] | Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation.[2] |
Operational Plan: Handling this compound
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] The following step-by-step procedure ensures the safe handling of the compound.
-
Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have all necessary equipment, including PPE, readily available.
-
Personal Protective Equipment : Put on all required PPE as detailed in the table above.
-
Handling the Compound :
-
Carefully open the container within the fume hood.
-
Use appropriate tools (e.g., spatula, pipette) to handle the compound. Avoid creating dust or aerosols.[2]
-
If transferring the substance, do so slowly and carefully to prevent spills.
-
-
Post-Handling :
-
Tightly close the container and store it in a cool, dry, and well-ventilated area away from strong oxidizers.[1]
-
Decontaminate all surfaces and equipment that came into contact with the compound.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
-
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be segregated into a designated and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Decontamination of Glassware :
-
Treatment of Liquid Waste : Organotin waste should be treated to oxidize the organotins to less toxic inorganic tin compounds.[1] This can be done using an oxidizing agent like commercial bleach or hydrogen peroxide. This procedure should be carried out in a fume hood.
-
Final Disposal : Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
